Product packaging for BTD-7(Cat. No.:)

BTD-7

Cat. No.: B1577682
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BTD-7 is a synthetic organic compound that acts as a potent and long-lasting activator of the Transient Receptor Potential Cation Channel, Subfamily C, Member 5 (TRPC5). Activation of TRPC5 is reversible and has been shown to be sensitive to known inhibitors such as clemizole, making this compound a valuable pharmacological tool for probing the function of this ion channel in research settings. The compound has a molecular weight of 459.22 and a chemical formula of C24H33N3O4S. In vitro studies demonstrate its utility for investigating calcium signaling pathways and their roles in various physiological and pathophysiological processes. This compound is provided for research purposes only. All handling and experiments must be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

bioactivity

Antibacterial, Antifungal

sequence

RCVCTRGFCRCFCRRGVC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BTD-7: A Selective TRPC5 Activator

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a notable selective activator of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.

Introduction

This compound, scientifically known as N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide, is a synthetic organic compound identified as a potent and selective activator of the TRPC5 ion channel. TRPC5 is a calcium-permeable non-selective cation channel predominantly expressed in the brain and implicated in various physiological processes, including innate fear response, motor control, and neuronal outgrowth.[1] The selectivity of this compound for TRPC5 makes it a valuable tool for studying the function of this channel and a potential lead compound for the development of therapeutics targeting TRPC5-mediated pathways.

Chemical Structure and Properties

The chemical identity and physicochemical properties of this compound are summarized below.

Chemical Structure:

  • IUPAC Name: N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide

  • Synonyms: K261-1567

  • Chemical Formula: C₂₄H₃₃N₃O₄S

  • Molecular Weight: 459.61 g/mol

Physicochemical Properties:

PropertyValueSource
Molecular Weight 459.61IUPHAR/BPS Guide to PHARMACOLOGY
XLogP3 3.3IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Donors 2IUPHAR/BPS Guide to PHARMACOLOGY
Hydrogen Bond Acceptors 7IUPHAR/BPS Guide to PHARMACOLOGY
Rotatable Bonds 9IUPHAR/BPS Guide to PHARMACOLOGY
Topological Polar Surface Area 105.24 ŲIUPHAR/BPS Guide to PHARMACOLOGY

Biological Activity and Mechanism of Action

This compound is a selective activator of the TRPC5 ion channel. Its mechanism of action is characterized by the potentiation of calcium influx through the channel pore.

Pharmacological Profile:

ParameterValueAssaySource
EC₅₀ (TRPC5) 1.3 µMWhole-cell patch clampBeckmann et al., 2017
EC₅₀ (TRPC5) 1.4 µMCalcium influx assayBeckmann et al., 2017
EC₅₀ (TRPM8) 20.6 µMNot specifiedTocris Bioscience

The activation of TRPC5 by this compound is described as long-lasting, reversible, and sensitive to inhibition by clemizole, a known TRPC5 inhibitor.[1] this compound exhibits high selectivity for TRPC5, with only minor activity observed on other sensory TRP channels such as TRPA1, TRPV1, TRPM3, and TRPM8.[1] It is also capable of activating heteromeric channel complexes composed of TRPC5 and its closely related subunits, TRPC1 or TRPC4.[1]

Signaling Pathways

Activation of TRPC5 by this compound initiates a cascade of intracellular signaling events primarily driven by the influx of calcium. The downstream pathways involve key protein kinases and components of the ubiquitin ligase machinery, influencing cellular processes such as dendrite morphogenesis.

TRPC5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BTD BTD TRPC5 TRPC5 BTD->TRPC5 activates Ca2_int Ca²⁺ (intracellular) Ca2_ext Ca²⁺ (extracellular) Ca2_ext->TRPC5 influx CaMKIIβ CaMKIIβ Ca2_int->CaMKIIβ activates Cdc20_APC Cdc20-APC (at centrosome) CaMKIIβ->Cdc20_APC phosphorylates Dendrite_Morphogenesis Regulation of Dendrite Morphogenesis Cdc20_APC->Dendrite_Morphogenesis

Caption: this compound mediated TRPC5 signaling pathway. (Max Width: 760px)

Experimental Protocols

The characterization of this compound as a TRPC5 activator has been primarily achieved through two key experimental techniques: whole-cell patch-clamp electrophysiology and calcium imaging assays.

5.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through the TRPC5 channels in response to this compound application.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNA encoding for the TRPC5 channel.

  • Recording: A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a transfected cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting currents are recorded. This compound is applied to the extracellular solution, and the change in current is measured to determine the extent of channel activation.

  • Analysis: Dose-response curves are generated by applying varying concentrations of this compound to determine the EC₅₀ value.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis A HEK293 cells cultured B Transfection with TRPC5 cDNA A->B C Micropipette seals to cell membrane B->C D Membrane patch ruptured C->D E Voltage clamp applied D->E F Record baseline current E->F G Apply this compound to extracellular solution F->G H Record current change G->H I Generate dose-response curve H->I J Calculate EC₅₀ I->J

Caption: Workflow for whole-cell patch-clamp analysis. (Max Width: 760px)

5.2. Calcium Imaging Assay

This method is used to measure the increase in intracellular calcium concentration resulting from the opening of TRPC5 channels upon this compound stimulation.

  • Cell Preparation: HEK293 cells expressing TRPC5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: The cells are placed on a microscope stage, and the baseline fluorescence is recorded.

  • Stimulation: this compound is added to the extracellular medium.

  • Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Analysis: The magnitude of the fluorescence change is quantified to assess the level of channel activation. Dose-response curves are constructed to determine the EC₅₀.

Conclusion

This compound is a crucial pharmacological tool for the investigation of TRPC5 channel biology. Its selectivity and well-characterized mechanism of action provide a solid foundation for its use in probing the physiological and pathological roles of TRPC5. Further studies elucidating its pharmacokinetic and pharmacodynamic properties in vivo will be essential for translating its potential into therapeutic applications.

References

The Synthesis and Mechanism of BTD-7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of Baboon Theta-Defensin 7 (BTD-7), a member of the cyclic antimicrobial peptide family of theta-defensins.

Introduction to this compound and Theta-Defensins

Theta-defensins (θ-defensins) are a unique class of cyclic antimicrobial peptides found in Old World monkeys, such as the olive baboon (Papio anubis)[1]. These peptides are characterized by a cyclic backbone of 18 amino acids and a distinctive ladder-like arrangement of three disulfide bonds, which confers significant stability against proteases[2][3]. This compound is one of five theta-defensins that have been isolated from baboon leukocytes[4]. Its biogenesis is noteworthy, arising from the head-to-tail ligation of two separate nine-amino-acid precursor peptides, derived from the BTD-a and BTD-d genes[1]. Like other theta-defensins, this compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi[4].

Synthesis Pathway of this compound

The synthesis of this compound is achieved through chemical methods, specifically solid-phase peptide synthesis (SPPS), which allows for the precise assembly of its 18-amino-acid sequence.

General Principle of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is a common strategy. The general cycle of SPPS involves:

  • Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.

  • Activation and Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired linear peptide sequence is assembled.

Experimental Protocol for this compound Synthesis (Representative)

While a specific, detailed protocol for this compound is not publicly available, the following represents a standard experimental procedure for the Fmoc-based solid-phase synthesis of a cyclic peptide of similar size and complexity.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HATU, HBTU/HOBt)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Oxidizing agent for cyclization (e.g., air, K₃[Fe(CN)₆])

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and added to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).

  • Chain Elongation: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.

  • Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification of Linear Peptide: The crude linear peptide is precipitated in cold ether, dissolved, and purified by reverse-phase HPLC.

  • Cyclization: The purified linear peptide is dissolved in a dilute solution and subjected to oxidation to form the three disulfide bonds and the cyclic structure. This can be achieved through air oxidation or by using specific oxidizing agents.

  • Final Purification: The cyclic this compound is purified by reverse-phase HPLC to yield the final product.

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and may be further analyzed by techniques like NMR for structural elucidation.

Experimental Workflow for Solid-Phase Peptide Synthesis of this compound

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Cyclization Resin_Swelling Resin Swelling in DMF Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Deprotection_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotection_1->Coupling Washing_1 Washing (DMF) Coupling->Washing_1 Repeat Repeat for all 18 amino acids Washing_1->Repeat Repeat->Deprotection_1 Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Purification_1 RP-HPLC Purification of Linear Peptide Cleavage->Purification_1 Cyclization Oxidative Cyclization (Disulfide Bond Formation) Purification_1->Cyclization Purification_2 RP-HPLC Purification of Cyclic this compound Cyclization->Purification_2 Characterization Mass Spectrometry and NMR Analysis Purification_2->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Mechanism of Action

The mechanism of action of this compound, like other theta-defensins, is multifaceted, involving direct interaction with microbial membranes and modulation of host immune responses.

Antimicrobial Activity

The primary antimicrobial mechanism of theta-defensins is the disruption of microbial cell membranes. Their cationic nature facilitates binding to the negatively charged components of bacterial and fungal cell walls. Following binding, the peptides are thought to insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death[1].

Immunomodulatory and Signaling Pathways

Beyond direct antimicrobial effects, theta-defensins can modulate host cell signaling pathways. While specific pathways for this compound are not extensively detailed, studies on other theta-defensins, such as the Rhesus theta-defensin (RTD) family, have shown interactions with cellular processes. For instance, some theta-defensins have been implicated in the proteasomal degradation pathway in cancer cells[2][3]. In the context of infection and inflammation, theta-defensins can suppress the production of pro-inflammatory cytokines, potentially through the modulation of Toll-like receptor (TLR) signaling pathways[5].

Generalized Signaling Pathway for Theta-Defensin Activity

G cluster_membrane Microbial Membrane Interaction cluster_host Host Cell Interaction BTD7_Membrane This compound Membrane_Binding Binding to Microbial Membrane BTD7_Membrane->Membrane_Binding Membrane_Disruption Membrane Disruption and Permeabilization Membrane_Binding->Membrane_Disruption Cell_Death Microbial Cell Death Membrane_Disruption->Cell_Death BTD7_Host This compound TLR Toll-like Receptors (TLRs) BTD7_Host->TLR Proteasome Proteasomal Pathway Interaction BTD7_Host->Proteasome Signaling_Cascade Downstream Signaling Cascade TLR->Signaling_Cascade Cytokine_Suppression Suppression of Pro-inflammatory Cytokines Signaling_Cascade->Cytokine_Suppression

Caption: Generalized mechanism of action for theta-defensins like this compound.

Quantitative Data

Parameter Value for this compound General Range for Theta-Defensins
Molecular Weight~2 kDa~2 kDa
Antimicrobial Activity (MIC)Data not available0.5 - 5 µM against various microbes[6]

Experimental Protocols for Activity Assessment

The biological activity of this compound can be assessed using a variety of standard laboratory protocols.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

  • This compound peptide

  • Bacterial or fungal strain

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Incubator

  • Plate reader

Procedure:

  • Prepare Inoculum: A culture of the test microorganism is grown to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: this compound is serially diluted in the growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effect of this compound on mammalian cells.

Materials:

  • This compound peptide

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Incubator

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The results are used to calculate the percentage of cell viability relative to an untreated control.

Experimental Workflow for this compound Activity Assays

G cluster_antimicrobial Antimicrobial Susceptibility Assay cluster_cytotoxicity Cell Viability (MTT) Assay Prepare_Inoculum Prepare Microbial Inoculum Inoculation Inoculate 96-well Plate Prepare_Inoculum->Inoculation Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculation Incubation_Microbe Incubate Inoculation->Incubation_Microbe MIC_Determination Determine MIC Incubation_Microbe->MIC_Determination Cell_Seeding Seed Mammalian Cells Treatment Treat with this compound Cell_Seeding->Treatment Incubation_Cell Incubate Treatment->Incubation_Cell MTT_Addition Add MTT Reagent Incubation_Cell->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance

Caption: Workflow for assessing the biological activity of this compound.

Conclusion

This compound is a fascinating example of a naturally occurring cyclic peptide with significant potential in the development of novel antimicrobial and immunomodulatory agents. Its robust structure, conferred by its cyclic nature and disulfide bonds, makes it an attractive scaffold for therapeutic design. Further research is warranted to fully elucidate its specific mechanisms of action and to quantify its efficacy against a broader range of pathogens. The synthetic and analytical methods outlined in this guide provide a framework for the continued investigation of this compound and other theta-defensins.

References

The Origin of "BTD-7": A Technical Guide to a Term in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The term "BTD-7 compound" does not correspond to a specific, publicly documented chemical entity in scientific literature or chemical databases. Extensive searches have revealed that the acronym "BTD" is prominently used in the pharmaceutical and biotechnology sectors to signify Breakthrough Therapy Designation , a program administered by the U.S. Food and Drug Administration (FDA). This guide will provide a comprehensive overview of this designation, its significance in drug development, and examples of therapeutic agents that have received it, which may be the subject of the user's query.

Understanding Breakthrough Therapy Designation (BTD)

Breakthrough Therapy Designation is a process designed to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).[1][2] The purpose of this designation is to provide patients with access to promising new therapies as quickly as possible.

Drugs that receive BTD are granted more intensive FDA guidance on an efficient drug development program, an organizational commitment involving senior managers, and eligibility for rolling and priority review.[3]

Case Study: Zenocutuzumab (BIZENGRI™) - A BTD Recipient

A recent example of a therapeutic that has been granted Breakthrough Therapy Designation is zenocutuzumab-zbco, a bispecific antibody. This agent has received BTD for the treatment of patients with advanced unresectable or metastatic cholangiocarcinoma harboring a neuregulin 1 (NRG1) gene fusion.[3][4][5]

NRG1 fusions are oncogenic drivers that result in the production of chimeric ligands. These ligands bind to the HER3 receptor, leading to the heterodimerization of HER2 and HER3. This activation of the HER2/HER3 signaling pathway promotes cancer cell growth and proliferation.[3] Zenocutuzumab is designed to inhibit this pathway by binding to both HER2 and HER3, thereby preventing their dimerization and blocking the interaction of the NRG1 fusion protein with HER3.[3]

NRG1_Pathway cluster_membrane Cell Membrane HER2 HER2 Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) HER2->Downstream_Signaling Activates HER3 HER3 HER3->HER2 Heterodimerizes with NRG1_Fusion NRG1 Fusion Protein NRG1_Fusion->HER3 Binds to Zenocutuzumab Zenocutuzumab Zenocutuzumab->HER2 Blocks Zenocutuzumab->HER3 Blocks Proliferation Tumor Growth and Proliferation Downstream_Signaling->Proliferation Promotes

NRG1-HER2/HER3 signaling pathway and the mechanism of action of Zenocutuzumab.

The BTD for zenocutuzumab in NRG1+ cholangiocarcinoma was supported by data from the Phase 2 eNRGy trial.

Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)37%16% - 62%
Clinical Benefit Rate (CBR)58%33% - 80%
Median Duration of Response (DoR)7.4 months3.6 - 11.1 months
Median Progression-Free Survival (PFS)9.2 monthsN/A
Data from the eNRGy trial for patients with NRG1+ cholangiocarcinoma.[4]

The eNRGy trial is a global, multicenter, open-label Phase 1/2 study evaluating the safety and efficacy of zenocutuzumab in patients with NRG1 fusion-positive solid tumors.

  • Patient Population: Adults with advanced unresectable or metastatic solid tumors harboring an NRG1 gene fusion who have progressed on or are unable to receive standard therapy.

  • Treatment Regimen: Zenocutuzumab administered intravenously at a dose of 750 mg every two weeks. The first infusion is given over 4 hours with premedication to minimize infusion-related reactions. Subsequent infusions are administered over 2 hours.

  • Tumor Assessment: Performed every 8 weeks.

  • Primary Endpoint: Overall Response Rate (ORR).

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and safety.

Workflow for Investigating a Novel Compound for BTD

The journey of a compound from discovery to potentially receiving Breakthrough Therapy Designation is a rigorous process. The following diagram illustrates a simplified workflow.

BTD_Workflow Discovery Compound Discovery & Preclinical Studies IND Investigational New Drug (IND) Application Discovery->IND Phase1 Phase 1 Clinical Trial (Safety & Dosage) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Side Effects) Phase1->Phase2 BTD_Application BTD Application (Preliminary Clinical Evidence) Phase2->BTD_Application Phase3 Phase 3 Clinical Trial (Confirmatory Efficacy & Safety) Phase2->Phase3 FDA_Review FDA Review of BTD Request BTD_Application->FDA_Review BTD_Granted BTD Granted FDA_Review->BTD_Granted BTD_Granted->Phase3 Expedited Development NDA_BLA New Drug Application (NDA) or Biologics License Application (BLA) Phase3->NDA_BLA

Simplified workflow for drug development leading to a potential BTD application.

Other Contexts of "BTD"

It is worth noting that the acronym "BTD" is also used in other, non-scientific contexts. Most notably, it is the abbreviation for the popular tower defense video game series, "Bloons Tower Defense". However, given the technical nature of the original request, it is most probable that the query pertains to the field of drug development.

References

In Vitro Mechanism of Action of BRD7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available research data on the in vitro mechanism of action of Bromodomain-containing protein 7 (BRD7). The user's original query referenced "BTD-7," which is not a recognized molecular entity in the scientific literature reviewed. Based on the context of the query, this guide focuses on BRD7, a likely intended subject of interest.

Executive Summary

Bromodomain-containing protein 7 (BRD7) is a critical tumor suppressor protein that plays a significant role in regulating cell proliferation, apoptosis, and cell cycle progression. In vitro studies have demonstrated that BRD7 exerts its anti-tumor effects primarily through the positive regulation of the p53 signaling pathway. This guide provides a comprehensive overview of the in vitro mechanism of action of BRD7, with a focus on its effects in breast cancer cell lines. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Mechanism of Action: Regulation of the p53 Pathway

BRD7 functions as a crucial co-activator of the tumor suppressor protein p53. Its mechanism of action centers on the stabilization of p53 by inhibiting its degradation, which is primarily mediated by Mouse double minute 2 homolog (MDM2). The key steps in this pathway are:

  • Inhibition of AKT Phosphorylation: BRD7 negatively regulates the PI3K/AKT signaling pathway, leading to a decrease in the phosphorylation of AKT.

  • Dephosphorylation of MDM2: The reduced activity of AKT results in the dephosphorylation of MDM2.

  • Disruption of p53-MDM2 Interaction: Dephosphorylated MDM2 has a reduced binding affinity for p53.

  • p53 Stabilization: The disruption of the p53-MDM2 interaction prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation in the nucleus.

  • Activation of p53 Target Genes: Stabilized p53 acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax, Bak).

Quantitative Data Summary

The following tables summarize the quantitative effects of BRD7 overexpression in breast cancer cell lines from in vitro studies.

Table 1: Effect of BRD7 Overexpression on Cell Proliferation and Viability

Cell LineAssayOutcomeReference
MCF-7MTT AssaySignificant inhibition of cell proliferation.[1][2]
ZR-75-1MTT AssaySignificant inhibition of cell proliferation.[1]
MDA-MB-231CCK-8 AssaySignificant inhibition of cell viability.[3]

Table 2: Effect of BRD7 Overexpression on Apoptosis

Cell LineAssayKey MarkersOutcomeReference
MCF-7Flow CytometryIncreased Annexin V stainingIncreased rate of apoptosis.[1][2]
ZR-75-1Flow CytometryIncreased Annexin V stainingIncreased rate of apoptosis.[1]
MCF-7Western BlotIncreased Cleaved PARPInduction of apoptosis.[1][3]
MDA-MB-231Western BlotIncreased Cleaved PARPInduction of apoptosis.[3]

Table 3: Effect of BRD7 Overexpression on Cell Cycle

Cell LineAssayOutcomeReference
MCF-7Flow CytometryCell cycle arrest at the G1/S phase.[1][2]
ZR-75-1Flow CytometryCell cycle arrest at the G1/S phase.[1]

Signaling Pathway and Experimental Workflow Visualizations

BRD7-p53 Signaling Pathway

BRD7_p53_Pathway cluster_nucleus Nucleus BRD7 BRD7 AKT AKT BRD7->AKT Inhibits pAKT p-AKT AKT->pAKT Phosphorylation MDM2 MDM2 pAKT->MDM2 Phosphorylates pMDM2 p-MDM2 MDM2->pMDM2 Activation p53 p53 pMDM2->p53 Binds Ub Ubiquitin p53->Ub Ubiquitination p21 p21 p53->p21 Upregulates Bax_Bak Bax/Bak p53->Bax_Bak Upregulates Proteasome Proteasome Degradation Ub->Proteasome CellCycleArrest G1/S Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax_Bak->Apoptosis CoIP_Workflow Start Cell Lysate (containing BRD7 and p53) Incubate Incubate with anti-BRD7 antibody Start->Incubate AddBeads Add Protein A/G beads Incubate->AddBeads Immunoprecipitate Immunoprecipitate BRD7-antibody-bead complex AddBeads->Immunoprecipitate Wash Wash to remove non-specific binding Immunoprecipitate->Wash Elute Elute proteins from beads Wash->Elute Analyze Analyze by Western Blot for p53 Elute->Analyze

References

In-Depth Technical Guide: BTD-7 Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTD-7 is a cyclic octadecapeptide belonging to the θ-defensin family of antimicrobial peptides (AMPs), originally isolated from baboon leukocytes. It exhibits potent antimicrobial activity against a range of pathogenic bacteria and fungi. The primary mechanism of action for this compound is the direct disruption of microbial cell membranes, a process driven by its ability to induce negative Gaussian curvature in lipid bilayers, leading to membrane permeabilization and cell death. This direct action on the physical structure of the cell membrane makes the development of microbial resistance less likely compared to antibiotics that target specific metabolic pathways. This guide provides a comprehensive overview of the known biological activities, molecular targets, and experimental methodologies related to this compound.

Core Biological Activity: Antimicrobial Action

This compound is a potent antimicrobial agent with demonstrated efficacy against both Gram-negative and Gram-positive bacteria, as well as pathogenic fungi, including various species of Candida.[1] Its cyclic structure and cationic nature are key to its antimicrobial function.

Molecular Target: Microbial Cell Membrane

The primary molecular target of this compound is the microbial cell membrane. Unlike many conventional antibiotics that have specific intracellular targets, this compound exerts its antimicrobial effect by physically disrupting the integrity of the cell membrane. This interaction is mediated by the electrostatic attraction between the positively charged this compound and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Mechanism of Action: Membrane Disruption via Curvature Strain

This compound's mechanism of membrane disruption is sophisticated and does not rely on simple pore formation alone. Instead, it induces significant structural changes in the lipid bilayer.

  • Induction of Negative Gaussian Curvature: this compound has been shown to induce negative Gaussian curvature in lipid membranes, particularly those with a high content of phosphatidylethanolamine (PE), a lipid commonly found in bacterial membranes.[2][3] This distortion of the membrane structure is a critical step in its antimicrobial action.

  • Membrane Permeabilization: The induction of curvature strain leads to the formation of transient pores and defects in the membrane, resulting in the leakage of intracellular contents and ultimately cell death.[3]

The proposed mechanism of this compound's interaction with and disruption of a bacterial membrane is depicted in the following signaling pathway diagram.

BTD7_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space BTD7 This compound Peptide Membrane Lipid Bilayer BTD7->Membrane Electrostatic Attraction Curvature Negative Gaussian Curvature Induced Membrane->Curvature Lipid Reorganization Pore Membrane Permeabilization (Pore Formation) Curvature->Pore Membrane Destabilization Leakage Leakage of Intracellular Contents Pore->Leakage Loss of Homeostasis Death Cell Death Leakage->Death Metabolic Collapse

Fig. 1: Proposed mechanism of this compound-induced bacterial cell death.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data for this compound against various microbial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Candida Species

Candida SpeciesStrainMIC (µg/mL)
C. albicansATCC 6412412.5
C. albicansATCC 1023112.5
C. albicansF512.5
C. albicansF1712.5
C. glabrataUCAL12.5
C. glabrataF1512.5
C. kruseiF1112.5
C. parapsilosisF1312.5
C. tropicalisF1612.5
C. auris038112.5
C. auris038212.5
C. auris038312.5
C. auris038412.5

Data extracted from Basso et al., 2018.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound's antimicrobial activity.

Synthesis of this compound

This compound peptides are synthesized using solid-phase peptide synthesis.

  • Method: 9-fluorenylmethoxy carbonyl (Fmoc) chemistry.

  • Activation: O-(7-azabenzotriazol-1-yl)-1,13,3-tetramethyluronium hexafluorophosphate (HATU) activation.

  • Synthesizer: Automated peptide synthesizer (e.g., Milligen 9050).

  • Cleavage: Peptides are cleaved from the resin using Reagent K for 4 hours at room temperature.

  • Purification: Crude peptides are purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: Purified linear peptides are oxidized in air to facilitate cyclization.[4]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganisms and Media:

    • Candida species are grown in RPMI 1640 medium buffered with MOPS.

    • Bacteria such as Escherichia coli and Staphylococcus aureus are grown in Mueller-Hinton Broth (MHB).

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in the appropriate growth medium in a 96-well microtiter plate.

    • The microbial suspension is standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • An equal volume of the microbial suspension is added to each well of the microtiter plate.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

The general workflow for a broth microdilution assay is illustrated below.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_peptide Prepare serial dilutions of this compound in 96-well plate start->prep_peptide prep_microbe Prepare standardized microbial inoculum start->prep_microbe inoculate Inoculate wells with microbial suspension prep_peptide->inoculate prep_microbe->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for growth or measure absorbance incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Fig. 2: General workflow for a broth microdilution MIC assay.

Signaling Pathways

Current research on this compound has primarily focused on its direct antimicrobial activity through membrane disruption. As of the latest available data, there is no evidence to suggest that this compound directly modulates specific intracellular signaling pathways in microbial or mammalian cells. Its mechanism of action is considered to be non-specific in terms of targeting signaling cascades and is instead a direct physical interaction with the cell membrane.

Conclusion

This compound is a promising antimicrobial peptide with a mechanism of action that is distinct from most conventional antibiotics. Its ability to physically disrupt microbial membranes makes it a valuable candidate for further research and development, particularly in the context of rising antimicrobial resistance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other θ-defensins. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

BTD-7 discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the search results for "BTD-7" reveals that this term does not correspond to a publicly documented pharmaceutical compound or drug. The overwhelming majority of references to "this compound" point to speculation and discussion surrounding a potential seventh installment of the video game "Bloons Tower Defense."

The acronym "BTD" does appear in a medical context, referring to the U.S. Food and Drug Administration's (FDA) "Breakthrough Therapy Designation." This designation is granted to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s). For instance, drugs such as nipocalimab and zenocutuzumab-zbco have received this designation. However, the "-7" suffix in "this compound" does not correlate with any specific drug that has received this designation in the available public information.

Given the highly technical and specific nature of the user's request for a whitepaper on the discovery, development, experimental protocols, and signaling pathways of "this compound," it is not possible to proceed without a clear identification of the compound .

Therefore, clarification is required from the user to identify the specific drug or compound they are referring to as "this compound." Without this information, a technical guide that meets the core requirements of the request cannot be generated.

The Multifaceted Roles of BTD-7 in Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "BTD-7" refers to at least two distinct molecular entities, each with unique origins and functions in cellular pathways. This guide provides an in-depth technical overview of both the θ-defensin antimicrobial peptide and a benzothiazole-related synthetic compound, both identified as this compound in scientific literature. To avoid ambiguity, this document will address them in separate sections.

Section 1: θ-Defensin this compound - A Modulator of Host-Pathogen Interactions

This compound is a member of the θ-defensin family of antimicrobial peptides (AMPs), which are small, cyclic peptides found in the leukocytes of Old World monkeys, such as baboons.[1][2] These peptides are a crucial component of the innate immune system, providing a first line of defense against a broad spectrum of pathogens.

Mechanism of Action and Cellular Pathways

The primary and most well-characterized role of θ-defensin this compound is its direct antimicrobial activity, which is mediated by its interaction with microbial cell membranes. Unlike many other AMPs that form discrete pores, θ-defensins, including this compound, induce negative Gaussian curvature in lipid bilayers.[1][3] This geometric distortion disrupts membrane integrity, leading to permeabilization and subsequent cell death. This mechanism is particularly effective against bacterial membranes, which are rich in lipids that are susceptible to such curvature strain.[1][3]

Beyond its direct microbicidal effects, the broader family of θ-defensins exhibits significant immunomodulatory activities , suggesting a more complex role in cellular signaling pathways of the host.[4][5][6] While research on this compound itself is specific, the activities of its close homolog, rhesus θ-defensin-1 (RTD-1), provide strong evidence for the likely cellular pathways modulated by this compound in eukaryotic cells. These peptides can suppress the production of pro-inflammatory cytokines, such as TNF-α, IL-1, and IL-6, in response to bacterial components like lipopolysaccharide (LPS).[6] This indicates an interaction with host immune cell signaling cascades, likely through modulation of Toll-like receptor (TLR) pathways. The anti-inflammatory properties of θ-defensins are critical in preventing an overactive immune response, which can lead to tissue damage during infection.[6]

G cluster_membrane Bacterial Cell Membrane Lipid Bilayer Lipid Bilayer Membrane Curvature Membrane Curvature Lipid Bilayer->Membrane Curvature This compound This compound This compound->Lipid Bilayer Induces Permeabilization Permeabilization Membrane Curvature->Permeabilization Cell Death Cell Death Permeabilization->Cell Death

Diagram 1: Antimicrobial Mechanism of θ-Defensin this compound.

G cluster_host_cell Host Immune Cell (e.g., Macrophage) TLR4 TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines Upregulates LPS LPS LPS->TLR4 Activates This compound This compound This compound->NF-kB Pathway Inhibits

Diagram 2: Immunomodulatory Pathway of θ-Defensins.
Quantitative Data

Compound Organism MIC (µg/mL) Reference
MTD-12813Klebsiella pneumoniae (CRE)>128 (in vitro)[7]
MTD-12813Escherichia coli (CRE)>128 (in vitro)[7]

Note: The in vivo efficacy of MTD-12813 was significant, suggesting that its mechanism in a biological system is more complex than direct antimicrobial action and likely involves immunomodulation.[7]

Experimental Protocols

1.3.1 Antimicrobial Activity (Agar Diffusion Assay)

A standard method to assess the antimicrobial activity of peptides like this compound is the agar diffusion assay.

  • Preparation of Bacterial Lawn: A suspension of the target microorganism (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then uniformly spread over the surface of a Mueller-Hinton agar plate.

  • Application of Peptide: Sterile filter paper discs are impregnated with a known concentration of this compound. The discs are then placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of clearing (no bacterial growth) around each disc is measured. A larger diameter indicates greater antimicrobial activity.[8]

1.3.2 Cytokine Suppression Assay

This protocol is based on studies of RTD-1 and can be adapted for this compound.[6]

  • Cell Culture: Human peripheral blood leukocytes or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with a TLR agonist, such as LPS (10 ng/mL), in the presence or absence of varying concentrations of this compound.

  • Incubation: The cell cultures are incubated for a period of 4-24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in cytokine levels in the presence of this compound indicates immunomodulatory activity.

Section 2: Benzothiazole Derivative this compound - A Potential Inducer of Apoptosis

A second, distinct molecule referred to as "this compound" is a synthetic benzothiazole derivative with the molecular formula C₁₆H₁₈N₂O₃S.[3] While initially mentioned in the context of targeting an inflammatory pathway, a more detailed body of evidence points towards a series of structurally related compounds, including one with the same molecular formula, that potently induce apoptosis in cancer cells.[9] This section will focus on this apoptotic pathway.

Mechanism of Action and Cellular Pathways

This class of compounds, specifically benzoyltaurinamide derivatives, has been shown to induce cell death in various cancer cell lines through the intrinsic apoptotic pathway .[9][10] This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.

The proposed mechanism involves the following steps:

  • Upregulation of Pro-Apoptotic Proteins: The compound leads to an increase in the expression of pro-apoptotic proteins like Bax .

  • Downregulation of Anti-Apoptotic Proteins: Concurrently, it suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation: This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases, including caspase-9 (the initiator caspase) and caspase-3 (the executioner caspase).

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

G cluster_cell Cancer Cell Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivative This compound Derivative Bax Bax (Pro-apoptotic) This compound Derivative->Bax Upregulates Bcl-2 Bcl-2 (Anti-apoptotic) This compound Derivative->Bcl-2 Downregulates Bax->Mitochondrion Permeabilizes Bcl-2->Mitochondrion Inhibits

Diagram 3: Intrinsic Apoptotic Pathway Induced by this compound Derivative.
Quantitative Data

The cytotoxic activity of the benzoyltaurinamide derivatives was evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.[9]

Compound ID (in study) Molecular Formula Cancer Cell Line IC50 (µM) Reference
7 C₁₇H₂₀N₂O₄SPANC-1 (Pancreatic)1.2[9]
14 C₁₆H₁₈N₂O₃SSH-SY5Y (Neuroblastoma)26.0[9]
14 C₁₆H₁₈N₂O₃SMDA-MB-231 (Breast)29.0[9]
15 C₁₇H₁₈N₂O₄SPANC-1 (Pancreatic)22.5[9]

Note: Compound 14 has the same molecular formula as the benzothiazole derivative this compound mentioned in other literature.

Experimental Protocols

1.3.1 Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

1.3.2 Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11][12]

  • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.

1.3.3 Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.[9]

  • Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Conclusion

The term "this compound" encompasses two disparate molecules with distinct and important roles in cellular pathways. The θ-defensin this compound is a component of the innate immune system that acts as both a direct antimicrobial agent and an immunomodulator, influencing host-pathogen interactions. In contrast, the synthetic benzothiazole-related compound this compound (or its close analogs) demonstrates potential as a pro-apoptotic agent for cancer therapy by targeting the intrinsic mitochondrial pathway. A clear understanding of the specific molecular entity being referenced is crucial for researchers and drug development professionals working in these respective fields. The data and protocols provided in this guide offer a comprehensive starting point for further investigation into the cellular functions of these two molecules.

References

Unraveling the Terminology: Understanding "BTD" in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "BTD-7" has revealed a common point of confusion in the nomenclature of drug development. The acronym "BTD" does not refer to a specific therapeutic compound but rather stands for Breakthrough Therapy Designation , a program administered by the U.S. Food and Drug Administration (FDA). This designation is intended to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).

Therefore, a toxicology and safety profile for "this compound" cannot be provided as it is not a specific drug entity. The number "7" in the user's query does not correspond to a known compound in this context and may be a misinterpretation. It is possible the user is referring to the seventh drug to receive this designation or has mistaken the acronym for a drug development code.

Without a specific drug name, it is impossible to furnish the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The toxicology and safety profile are unique to each chemical or biological entity and are determined through extensive preclinical and clinical testing.

For researchers, scientists, and drug development professionals seeking information on the safety and toxicology of a particular therapeutic, it is crucial to use the specific investigational name or approved name of the drug (e.g., Nipocalimab, Zenocutuzumab).

Recent examples of drugs that have received Breakthrough Therapy Designation include:

  • Nipocalimab : An investigational treatment for Sjögren's disease (SjD) that has been granted BTD by the U.S. FDA.[1][2] Its safety profile was found to be tolerable in a Phase 2 study, with no new safety signals observed.[1][2]

  • Zenocutuzumab-zbco (Bizengri) : Granted BTD for the treatment of adults with advanced unresectable or metastatic cholangiocarcinoma harboring an NRG1 gene fusion. The safety profile in the eNRGy trial was consistent with the overall trial population, with most adverse events being grade 1 or 2.

To obtain the kind of detailed toxicological and safety information requested, one would need to consult documents specific to a particular drug, such as:

  • Investigator's Brochures (IB)

  • New Drug Application (NDA) or Biologics License Application (BLA) submissions to the FDA

  • Publications in peer-reviewed scientific journals

  • Presentations at scientific conferences

We recommend that the user identify the specific drug of interest to enable a targeted and accurate search for its toxicology and safety profile.

References

Foundational Research on Benzothiazole Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Benzothiazole, a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, making them a focal point for foundational research in drug discovery and development.[3][4][5] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and neuroprotective agents.[3][6][7] The structural versatility of the benzothiazole nucleus allows for modifications that can fine-tune its biological activity, target specificity, and pharmacokinetic properties.[3][5] This technical guide provides an in-depth overview of the core foundational research on benzothiazole derivatives, covering their synthesis, physicochemical properties, and key biological activities, with a focus on experimental protocols and quantitative data to support researchers, scientists, and drug development professionals.

Synthesis of Benzothiazole Derivatives

The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenol with a variety of electrophilic reagents. This versatile approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring, which is crucial for modulating biological activity.

Common synthetic strategies include the reaction of 2-aminothiophenol with:

  • Aldehydes: This is a widely used method, often catalyzed by an acid or an oxidizing agent, to yield 2-substituted benzothiazoles.[1][8][9]

  • Carboxylic Acids, Esters, or Acyl Halides: These reactions lead to the formation of 2-substituted benzothiazoles through cyclocondensation.[10]

  • Nitriles: Copper-catalyzed reactions of 2-aminothiophenols with nitriles provide an efficient route to 2-substituted benzothiazoles.[8]

  • Isothiocyanates: Metal-free conditions can be employed for the condensation of 2-aminothiophenol with isothiocyanates.[1]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzothiazole derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product A 2-Aminothiophenol C Condensation Reaction (with Catalyst/Solvent) A->C B Electrophilic Reagent (e.g., Aldehyde, Carboxylic Acid, Nitrile) B->C D Work-up & Purification (e.g., Filtration, Chromatography) C->D E 2-Substituted Benzothiazole Derivative D->E

A generalized workflow for the synthesis of 2-substituted benzothiazoles.
Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes [9] This protocol describes a one-step synthesis via the condensation of 2-aminothiophenol and various benzaldehydes.

  • Reaction Setup: Dissolve 2-aminothiophenol (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol.

  • Catalyst Addition: Add a solution of sodium hydrosulfite (Na2S2O4) in water to the mixture.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-arylbenzothiazole.

Protocol 2: Synthesis of Benzothiazole-Piperazine Derivatives [11] This protocol outlines the synthesis of N-substituted piperazinyl benzothiazoles.

  • Starting Material Synthesis: Synthesize 2-chloro-6-substituted-benzothiazoles from the corresponding 2-mercapto-6-substituted-benzothiazoles using a suitable chlorinating agent.

  • Condensation: React the 2-chloro-6-substituted-benzothiazole (1 eq.) with a substituted piperazine (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Isolation: After cooling, the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried.

  • Purification: Further purification can be achieved by recrystallization if necessary.

Table 1: Summary of Selected Synthetic Methods for Benzothiazole Derivatives
MethodReactantsCatalyst/ReagentConditionsYieldReference
Condensation2-Aminothiophenol, Aromatic AldehydesH2O2/HClEthanol, Room Temp, 1hExcellent[8]
Condensation2-Aminothiophenol, BenzaldehydesNa2S2O4Ethanol, RefluxGood[9]
Condensation2-Aminothiophenol, Aromatic AldehydesOxalic acid dihydrate: proline (LTTM)Room Temp, ~2.5hHigh[1]
Cyclocondensation2-Aminothiophenol, Benzo[d][8][12]dioxol-5-yl-methanolT3P-DMSO-Excellent[1]
Condensation2-Aminothiophenol, NitrilesCopper catalyst--[8]

Physicochemical Properties

The physicochemical properties of benzothiazole derivatives are crucial for their characterization and potential application as therapeutic agents. These properties are typically determined using various analytical techniques.

  • Melting Point (m.p.): Determined using a melting point apparatus, indicating the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups in the molecule. For example, the N-H stretching vibration in sulfonamide derivatives appears in the range of 3425-3318 cm⁻¹.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, the -NH proton in sulfonamide-coupled benzothiazoles shows a broad singlet at δ 4.19-4.7 ppm in ¹H NMR spectra.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Table 2: Physicochemical Data for Representative Benzothiazole Derivatives
Compound IDMolecular FormulaYield (%)M.P. (°C)Key Analytical DataReference
A4 C₂₄H₁₈N₂O₃S70%135.5-137.5ESI-MS [M+H]⁺: 363.2[6]
A7 C₂₁H₁₇NOS70%89.7-91.7ESI-MS [M+H]⁺: 318.4[6]
B7 C₁₄H₁₀ClN₃O₂S---[6]
4d C₂₃H₂₆N₄O₂S₂--HRMS (m/z): [M+H]⁺ found 455.1564[14]
16c ---MIC vs S. aureus: 0.025 mM[15]

Biological Activities and Mechanisms of Action

Benzothiazole derivatives are known for their wide spectrum of biological activities, which are attributed to their ability to interact with various biological targets.[2][3]

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives.[16][17] They have shown efficacy against a range of cancer cell lines, including breast, lung, colon, and pancreatic cancer.[6][11][14]

Mechanism of Action: The anticancer effects of these compounds are mediated through multiple mechanisms:

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), PI3K, and topoisomerases.[3][6]

  • Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death (apoptosis) in cancer cells.[11][18] This can be triggered through the mitochondrial pathway, involving the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[19]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific phases (e.g., subG1), preventing cancer cell proliferation.[11]

  • Inhibition of Carbonic Anhydrase (CA): BTA scaffolds play a crucial role in inhibiting the metalloenzyme carbonic anhydrase, which is associated with hypoxic tumors.[2][16]

Signaling Pathway: PI3K/Akt/mTOR Inhibition Several benzothiazole derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and growth.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [14]

  • Cell Culture: Seed cancer cells (e.g., A549, MCF-7, C6) in 96-well plates at a suitable density and incubate to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (e.g., 0.001 to 1 mM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) should be included.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 3: Anticancer Activity of Selected Benzothiazole Derivatives
Compound IDCancer Cell LineActivity MetricValueReference
4a PANC-1 (Pancreatic)IC₅₀27 ± 0.24 µM[18]
4b PANC-1 (Pancreatic)IC₅₀35 ± 0.51 µM[18]
1h HUH-7 (Hepatocellular)GI₅₀< 0.1 µM[11]
1j HUH-7 (Hepatocellular)GI₅₀< 0.1 µM[11]
29 SKRB-3 (Breast)IC₅₀1.2 nM[2]
29 SW620 (Colon)IC₅₀4.3 nM[2]
4i HOP-92 (Lung)-Promising Activity[6]
Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their activity against a range of pathogens, including bacteria and fungi.[12][15]

Mechanism of Action: The antibacterial action of these compounds can be attributed to the inhibition of essential bacterial enzymes. For example, some derivatives target Dihydropteroate Synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[12][15] Others may inhibit DNA gyrase, an enzyme necessary for bacterial DNA replication.[20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Compound Preparation: Prepare serial two-fold dilutions of the benzothiazole derivatives in the broth.

  • Inoculation: Inoculate the diluted compounds with the bacterial suspension in a 96-well microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 4: Antimicrobial Activity of Selected Benzothiazole Derivatives
Compound IDMicroorganismActivity MetricValue (mM)Reference
16c S. aureusMIC0.025[15]
16a-c (General)IC₅₀ (DHPS enzyme)Comparable to Sulfadiazine[15]
Anticonvulsant Activity

Research into benzothiazole derivatives has revealed their potential as anticonvulsant agents for the treatment of epilepsy.[7][21]

Mechanism of Action: The exact mechanisms are still under investigation, but some derivatives, like Riluzole, exhibit a phenytoin-like spectrum of activity, suggesting modulation of voltage-gated sodium channels.[13]

Experimental Protocol: Anticonvulsant Screening (MES and scPTZ Tests) [13][22]

  • Animal Model: Use laboratory animals such as mice.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test: At a specific time after drug administration (e.g., 0.5h and 4h), induce seizures by applying an electrical stimulus through corneal electrodes. Protection is defined as the absence of the tonic hind limb extension phase of the seizure.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously. The compound's ability to prevent or delay the onset of clonic seizures is measured.

  • Neurotoxicity (Rotarod Test): Assess motor impairment by placing the animals on a rotating rod. The inability to remain on the rod for a set time indicates neurotoxicity.

  • Data Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity. Calculate the Protective Index (PI = TD₅₀/ED₅₀) to evaluate the margin of safety.

Table 5: Anticonvulsant Activity of Selected Benzothiazole Derivatives in Mice
Compound IDTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
5i MES31.5115.63.67[22]
5i scPTZ28.9115.64.00[22]
5j MES25.3226.88.96[22]
5j scPTZ24.4226.89.30[22]
8 PTZ--Most Potent in Series[13]
9 MES--Better than Standard Drug[13]

Conclusion

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Foundational research has established its significance across multiple disease areas, particularly in oncology, infectious diseases, and neurology. The ease of synthesis and the ability to readily modify the core structure allow for the generation of large libraries of derivatives for screening. The extensive quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and scientists. Continued exploration of structure-activity relationships, mechanisms of action, and target identification will undoubtedly lead to the discovery of new and more effective benzothiazole-based drugs to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for BTD-7 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following experimental protocols and data are provided as a representative example for a hypothetical anti-cancer agent, designated here as BTD-7. As of October 2025, publicly available scientific literature and databases do not contain information on a specific molecule with this name. The protocols provided are based on standard cell culture and molecular biology techniques.

Introduction

This compound is a novel, hypothetical small molecule inhibitor being investigated for its potential anti-neoplastic properties. These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cancer cell lines. The included methodologies cover general cell culture, assessment of cell viability, and analysis of protein expression and apoptosis induction.

Data Summary

The following tables summarize the dose-dependent effects of this compound on a representative cancer cell line after a 48-hour treatment period.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.1
HepG2Liver Cancer15.4

Table 2: Effect of this compound on Cell Viability and Apoptosis in MCF-7 Cells

This compound Concentration (µM)Cell Viability (%)Early Apoptosis (%)Late Apoptosis (%)
0 (Control)1002.51.8
185.38.73.2
551.225.415.6
1022.745.130.2
255.860.328.9

Table 3: Modulation of Key Signaling Proteins by this compound in MCF-7 Cells

This compound Concentration (µM)p-Akt (Relative Expression)Cleaved Caspase-3 (Relative Expression)Bcl-2 (Relative Expression)
0 (Control)1.001.001.00
50.453.200.65
100.185.800.30

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining and passaging adherent cancer cell lines.

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Monitor cell confluency daily. For most adherent cell lines, subculture when they reach 80-90% confluency.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubate for 2-5 minutes at 37°C, or until cells detach.

  • Add 5-10 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new flask containing pre-warmed complete growth medium. The split ratio will depend on the cell line's growth rate (e.g., 1:3 to 1:10).[1][2]

  • Incubate the new culture at 37°C with 5% CO2.[3]

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the number of viable cells in a suspension after treatment with this compound.[4]

Materials:

  • Trypan Blue solution (0.4%)[5]

  • Hemocytometer

  • Microscope

  • Cell suspension

Procedure:

  • Prepare a single-cell suspension from your control and this compound treated cultures.

  • In a small tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.[4]

  • Incubate for 1-2 minutes at room temperature.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Western Blotting for Protein Expression Analysis

This protocol describes the detection of specific proteins to assess the mechanism of action of this compound.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the control and this compound treated cells with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest control and this compound treated cells, including any floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

BTD7_Signaling_Pathway BTD7 This compound pAkt p-Akt (Active) BTD7->pAkt inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt phosphorylates Bad Bad pAkt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates CleavedCaspase3 Cleaved Caspase-3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

Western_Blot_Workflow start Cell Treatment (Control & this compound) lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blotting analysis.

Apoptosis_Assay_Workflow treatment 1. Cell Treatment with this compound harvest 2. Harvest Cells treatment->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Stain with Annexin V-FITC & PI resuspend->stain incubate 6. Incubate for 15 min stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze results Results: Viable, Early/Late Apoptotic analyze->results

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

how to use BTD-7 in animal models

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide detailed Application Notes and Protocols on "BTD-7" as the term is ambiguous and appears to be an acronym with multiple meanings. In the context of drug development and biomedical research, "BTD" is a common abbreviation for "Breakthrough Therapy Designation," a process designed to expedite the development and review of drugs that are intended to treat a serious condition and preliminary clinical evidence indicates that the drug may demonstrate substantial improvement over available therapy on a clinically significant endpoint(s).

To provide you with the accurate and detailed information you require, please specify the full name of the compound or agent you are referring to as "this compound". For example, if "BTD" is an abbreviation for a specific molecule, providing its complete name (e.g., [Full Chemical Name]-7) will allow me to conduct a precise search and generate the detailed application notes and protocols you have requested.

Once you provide the specific name of the substance, I will be able to gather the necessary information on its use in animal models, including:

  • Mechanism of Action: How the compound works at a molecular and cellular level.

  • Preclinical Studies: A summary of existing research in animal models.

  • Quantitative Data: Efficacy and safety data from these studies, presented in clear, tabular format.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Signaling Pathways and Workflows: Visual representations of the compound's mechanism and experimental designs using Graphviz.

I look forward to your clarification so I can assist you further.

BTD-7 for Amyloid Fibril Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of proteins into amyloid fibrils is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Creutzfeldt-Jakob disease. The detection and quantification of these fibrils are crucial for disease diagnosis, monitoring progression, and for the screening of therapeutic inhibitors of amyloidogenesis. Benzothiazole dyes are a class of fluorescent probes widely used for this purpose. This document provides detailed application notes and protocols for the use of a representative benzothiazole dye, designated here as BTD-7, for the sensitive and quantitative detection of amyloid fibrils. The principles and methods described herein are largely based on the well-characterized benzothiazole dye, Thioflavin T (ThT), and are broadly applicable to other similar dyes.

This compound exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[1] This fluorogenic property allows for real-time monitoring of fibril formation and quantification of amyloid aggregates.[2]

Mechanism of Action

This compound is a fluorescent dye that undergoes a significant enhancement in its fluorescence emission upon binding to amyloid fibrils. In its free state in solution, the molecule has rotational freedom around the bond connecting its benzothiazole and aminobenzene rings, which leads to non-radiative decay and low fluorescence.[1] When this compound binds to the β-sheet-rich channels of amyloid fibrils, this rotation is restricted. This restriction of intramolecular rotation leads to a dramatic increase in the fluorescence quantum yield, making it a highly sensitive probe for amyloid fibril detection.[1]

The binding of this compound to amyloid fibrils results in a distinct spectral shift, with an excitation maximum around 450 nm and an emission maximum around 482 nm.[1][3] The intensity of the fluorescence emission is directly proportional to the amount of amyloid fibrils present, allowing for quantitative analysis.[2]

Data Presentation

The binding affinity and fluorescence properties of this compound can vary depending on the specific type of amyloid fibril and the experimental conditions. The following tables summarize key quantitative data for the interaction of a representative BTD (Thioflavin T) with various amyloid fibrils.

Amyloid FibrilBinding Mode(s)Dissociation Constant (Kd) (μM)Stoichiometry (n) (dye molecules per protein monomer)Reference
Aβ40 10.7 ± 0.10.20 ± 0.01[4]
Aβ42 2Mode 1: 0.5 ± 0.1Mode 2: 15 ± 2Mode 1: 0.15 ± 0.01Mode 2: 0.30 ± 0.02[4]
α-Synuclein Not specified5.8 ± 0.5Not specified[5]
Tau Not specifiedNot specifiedNot specified

Table 1: Binding Parameters of a Representative Benzothiazole Dye (ThT) to Various Amyloid Fibrils.

Amyloid FibrilExcitation Max (nm)Emission Max (nm)Fluorescence Enhancement (Fold Increase)Reference
Free Dye ~385~445-[1]
Bound to Aβ fibrils ~450~482>1000[1][3]
Bound to α-Synuclein fibrils ~450~482Significant increase[6]
Bound to Tau fibrils ~450~485Significant increase[7]

Table 2: Spectroscopic Properties of a Representative Benzothiazole Dye (ThT) in Free and Amyloid-Bound States.

Experimental Protocols

Protocol 1: In Vitro Amyloid Fibril Aggregation Assay

This protocol describes a real-time assay to monitor the kinetics of amyloid fibril formation using this compound.

Materials:

  • Amyloidogenic peptide/protein stock solution (e.g., Aβ42, α-synuclein)

  • This compound stock solution (e.g., 1 mM in water or DMSO, stored in the dark)

  • Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities (excitation ~450 nm, emission ~482 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the amyloidogenic peptide in assay buffer at the desired final concentration (e.g., 10-100 µM). To ensure a monomeric starting state, the peptide stock may need to be pre-treated (e.g., dissolved in HFIP and lyophilized).

    • Prepare a working solution of this compound in assay buffer. A final concentration of 10-20 µM is often recommended for kinetic studies.[2]

  • Assay Setup:

    • In a 96-well plate, add the amyloid peptide solution to each well.

    • Add the this compound working solution to each well.

    • Include control wells:

      • Negative Control: Assay buffer with this compound only (to measure background fluorescence).

      • Positive Control (optional): Pre-formed amyloid fibrils with this compound.

      • Inhibitor Control (for screening): Amyloid peptide, this compound, and the test inhibitor compound.

  • Data Acquisition:

    • Place the microplate in a plate reader pre-set to the desired temperature (e.g., 37°C).

    • Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (typically several hours to days). Shaking between reads can promote aggregation.[8]

    • Use an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.[8]

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from all readings.

    • Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

Protocol 2: Quantification of Pre-formed Amyloid Fibrils

This protocol describes an endpoint assay to determine the concentration of amyloid fibrils in a sample.

Materials:

  • Sample containing pre-formed amyloid fibrils

  • This compound stock solution (e.g., 1 mM)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorometer or plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of this compound in assay buffer. For endpoint quantification, a higher concentration (e.g., 50 µM) may provide a stronger signal.[2]

  • Assay Setup:

    • Add the sample containing pre-formed amyloid fibrils to the wells of the microplate. A serial dilution of the sample can be prepared to ensure the readings fall within the linear range of the assay.

    • Add the this compound working solution to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.

  • Data Analysis:

    • A standard curve can be generated using known concentrations of pre-formed amyloid fibrils to determine the concentration of fibrils in the unknown sample. The fluorescence intensity has been shown to be linear with amyloid fibril concentration over a wide range.[2]

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis Amyloid Peptide\nStock Solution Amyloid Peptide Stock Solution Combine in\n96-well plate Combine in 96-well plate Amyloid Peptide\nStock Solution->Combine in\n96-well plate This compound\nStock Solution This compound Stock Solution This compound\nStock Solution->Combine in\n96-well plate Assay Buffer Assay Buffer Assay Buffer->Combine in\n96-well plate Incubate at 37°C Incubate at 37°C Combine in\n96-well plate->Incubate at 37°C Controls:\n- Negative\n- Positive\n- Inhibitor Controls: - Negative - Positive - Inhibitor Measure Fluorescence\n(Ex: 450nm, Em: 482nm) Measure Fluorescence (Ex: 450nm, Em: 482nm) Incubate at 37°C->Measure Fluorescence\n(Ex: 450nm, Em: 482nm) Time-course readings Time-course readings Measure Fluorescence\n(Ex: 450nm, Em: 482nm)->Time-course readings Subtract Background Subtract Background Time-course readings->Subtract Background Plot Fluorescence\nvs. Time Plot Fluorescence vs. Time Subtract Background->Plot Fluorescence\nvs. Time Analyze Kinetics Analyze Kinetics Plot Fluorescence\nvs. Time->Analyze Kinetics

Experimental workflow for the in vitro amyloid fibril aggregation assay.

Amyloid_Cascade_Hypothesis cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-amyloidogenic Pathway Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) β-secretase (BACE1) β-secretase (BACE1) Amyloid Precursor Protein (APP)->β-secretase (BACE1) α-secretase α-secretase Amyloid Precursor Protein (APP)->α-secretase γ-secretase γ-secretase β-secretase (BACE1)->γ-secretase cleavage Aβ monomers Aβ monomers γ-secretase->Aβ monomers release Aβ oligomers Aβ oligomers Aβ monomers->Aβ oligomers aggregation Amyloid Fibrils (Plaques) Amyloid Fibrils (Plaques) Aβ oligomers->Amyloid Fibrils (Plaques) further aggregation Neuronal Dysfunction Neuronal Dysfunction Amyloid Fibrils (Plaques)->Neuronal Dysfunction sAPPα (soluble) sAPPα (soluble) α-secretase->sAPPα (soluble) release Neuroprotection Neuroprotection sAPPα (soluble)->Neuroprotection

The Amyloid Cascade Hypothesis showing the two processing pathways of APP.

Microglia_Clearance cluster_recognition Recognition cluster_internalization Internalization cluster_degradation Degradation Amyloid-β (Aβ) Fibrils Amyloid-β (Aβ) Fibrils Receptors (e.g., TREM2) Receptors (e.g., TREM2) Amyloid-β (Aβ) Fibrils->Receptors (e.g., TREM2) binds to Phagocytosis Phagocytosis Microglia Microglia Microglia->Phagocytosis activates Phagolysosome Phagolysosome Phagocytosis->Phagolysosome forms Enzymatic Degradation Enzymatic Degradation Phagolysosome->Enzymatic Degradation matures into Cleared Aβ Fragments Cleared Aβ Fragments Enzymatic Degradation->Cleared Aβ Fragments results in

Microglia-mediated clearance of amyloid-β fibrils.

Troubleshooting and Considerations

  • Compound Interference: Certain compounds can interfere with the this compound assay by either fluorescing at similar wavelengths or by quenching the this compound fluorescence. It is crucial to test the intrinsic fluorescence of any test compounds and their effect on this compound fluorescence in the absence of amyloid fibrils.

  • Ionic Strength: The binding affinity and fluorescence intensity of this compound can be influenced by the ionic strength of the assay buffer.[5] It is important to maintain consistent buffer conditions throughout an experiment and across different experiments for comparable results.

  • Light Sensitivity: this compound is light-sensitive. Stock solutions and assay plates should be protected from light to prevent photobleaching.

  • Protein Concentration: The concentration of the amyloidogenic protein can affect the aggregation kinetics. It is advisable to perform concentration-dependent studies to determine the optimal protein concentration for a given experiment.

  • Plate Type: Use of non-binding, black microplates is recommended to minimize protein adsorption to the plate surface and to reduce background fluorescence.

Conclusion

This compound, as exemplified by Thioflavin T, is a powerful and widely used tool for the detection and quantification of amyloid fibrils. Its ease of use, high sensitivity, and real-time monitoring capabilities make it an indispensable reagent in neurodegenerative disease research and drug discovery. By following the detailed protocols and considering the potential interferences outlined in these application notes, researchers can obtain reliable and reproducible data on amyloid fibril formation and inhibition.

References

Application Notes & Protocols: Synthesis of BTD-7 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established methods for the synthesis of 2,1,3-benzothiadiazole (BTD) derivatives, with a specific focus on analogues of BTD-7. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The 2,1,3-benzothiadiazole (BTD) core is a significant heterocyclic scaffold in the development of functional materials and therapeutic agents. Its electron-deficient nature makes it an important building block in materials for optoelectronics and bioimaging. This document details synthetic strategies for the preparation of various BTD derivatives, including key reaction schemes and experimental protocols.

Synthetic Strategies

The synthesis of BTD derivatives often involves the functionalization of a pre-formed BTD core or the construction of the heterocyclic ring from suitably substituted benzene derivatives. Common strategies include cross-coupling reactions to introduce aryl or alkyl substituents, as well as halogenation followed by nucleophilic substitution.

A prevalent method for creating C-C bonds at the BTD core is the Suzuki coupling reaction, which offers a versatile approach to a wide range of derivatives. Another key reaction is the Heck coupling, which is particularly useful for synthesizing π-extended BTD systems.[1]

Synthesis of C4,C5-Disubstituted BTD Derivatives

One common route to synthesize C4,C5-disubstituted BTD derivatives involves a sequence of bromination, methylation, and Suzuki coupling reactions.[2] This multi-step process allows for the regioselective introduction of different substituents at the 4 and 5 positions of the BTD ring.

The general workflow for this synthesis is depicted below:

SynthesisWorkflow cluster_start Starting Material cluster_bromination Step 1: Bromination cluster_methylation Step 2: Methylation cluster_suzuki Step 3: Suzuki Coupling cluster_product Final Product BTD 2,1,3-Benzothiadiazole Bromination Bromination (NBS) BTD->Bromination Methylation Methylation (NaH, MeI) Bromination->Methylation Suzuki Suzuki Coupling (PhB(OH)2, Pd(OAc)2, XPhos) Methylation->Suzuki Product C4,C5-Disubstituted BTD Suzuki->Product

Caption: General workflow for the synthesis of C4,C5-disubstituted BTD derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dibromo-2,1,3-benzothiadiazole

This protocol describes the bromination of the BTD core, a key intermediate step for further functionalization.

Materials:

  • 2,1,3-Benzothiadiazole

  • N-Bromosuccinimide (NBS)

  • Diisopropylamine

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve 2,1,3-benzothiadiazole in dichloromethane at room temperature.

  • Add diisopropylamine to the solution.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.[2]

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling for Arylation of BTD Core

This protocol details the palladium-catalyzed Suzuki coupling for the introduction of an aryl group at the C4 position of a brominated BTD derivative.

Materials:

  • 4-Bromo-BTD derivative

  • Phenylboronic acid (PhB(OH)2)

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine the 4-bromo-BTD derivative, phenylboronic acid, palladium(II) acetate, XPhos, and potassium phosphate.

  • Add a 10:1 mixture of toluene and water to the vessel.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 80 °C and stir for 5.5 to 24 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes representative yields for key steps in the synthesis of C4,C5-disubstituted BTD derivatives.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Bromination 2,1,3-Benzothiadiazole4,5-Dibromo-2,1,3-benzothiadiazoleiPr2NH, NBS, CH2Cl2, r.t., 16 hN/A[2]
Methylation 4-Bromo-2,1,3-benzothiadiazole4-Bromo-5-methyl-2,1,3-benzothiadiazoleNaH, MeI, DMF, r.t., 16 hN/A[2]
Suzuki Coupling 4-Bromo-5-methyl-BTD4-Phenyl-5-methyl-BTDPhB(OH)2, Pd(OAc)2, XPhos, K3PO4, toluene/H2O (10:1), 80 °C, 5.5 hN/A[2]

Note: Specific yield percentages were not provided in the cited abstract-level text. Researchers should refer to the full experimental section of the cited literature for detailed quantitative data.

Signaling Pathway Visualization

The following diagram illustrates a conceptual signaling pathway where a this compound derivative acts as an inhibitor of a hypothetical kinase cascade. This is a representative example of how BTD derivatives are being explored in drug discovery.

KinaseInhibition cluster_pathway Kinase Signaling Pathway cluster_drug Drug Action Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Leads to BTD7 This compound Derivative BTD7->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

This document provides a foundational understanding of the synthetic methodologies for producing this compound derivatives. For specific applications and the synthesis of novel analogues, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed information and characterization data.

References

Application Note: BTD-7 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BTD-7 is a novel small molecule inhibitor of the pro-inflammatory transcription factor NF-κB. The NF-κB signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in a variety of inflammatory diseases and cancers. As such, inhibitors of this pathway are of significant therapeutic interest. This application note describes the use of this compound in high-throughput screening (HTS) assays to identify and characterize its inhibitory activity. The protocols provided herein are optimized for 384-well microplate formats, suitable for automated HTS platforms.[1][2][3]

Principle of the Assay

The primary HTS assay for this compound is a reporter gene assay. This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. In the presence of an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of luciferase. Inhibition of the NF-κB pathway by compounds like this compound results in a decrease in luciferase expression, which is quantified by measuring luminescence.

Materials and Reagents
  • HEK293/NF-κB-luc cells (or equivalent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Recombinant Human TNF-α

  • This compound (or test compounds)

  • ONE-Glo™ Luciferase Assay System (or equivalent)

  • 384-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Microplate reader with luminescence detection capabilities

Experimental Protocols

Protocol 1: Primary High-Throughput Screening of this compound

This protocol is designed for the initial screening of a compound library to identify hits that inhibit NF-κB signaling.

  • Cell Seeding:

    • Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 1% FBS).

    • Dispense 5,000 cells in 20 µL of assay medium into each well of a 384-well plate using an automated liquid handler.

    • Incubate the plates for 4 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound (or library compounds) in DMSO.

    • Perform serial dilutions to create a range of concentrations for dose-response analysis. For single-point screening, a final concentration of 10 µM is recommended.

    • Transfer 100 nL of the compound solution to the assay plates using a pintool or acoustic liquid handler.

    • Control wells should receive 100 nL of DMSO (vehicle control).

  • Stimulation:

    • Prepare a working solution of TNF-α in Opti-MEM to a final concentration that elicits 80% of the maximal response (EC₈₀).

    • Add 5 µL of the TNF-α solution to all wells except for the negative control wells (which receive 5 µL of Opti-MEM).

    • Incubate the plates for 6 hours at 37°C, 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay reagent to room temperature.

    • Add 25 µL of the ONE-Glo™ reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a microplate reader.

Protocol 2: Cytotoxicity Assay

It is crucial to determine if the observed inhibition is due to specific pathway modulation or general cytotoxicity. A common method is to use a viability assay, such as CellTiter-Glo®.

  • Cell Seeding and Compound Addition:

    • Follow steps 1 and 2 from Protocol 1.

  • Incubation:

    • Incubate the plates for 6 hours at 37°C, 5% CO₂ (to match the incubation time of the primary assay).

  • Viability Reagent Addition and Detection:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a microplate reader.

Data Presentation

The following tables summarize the quantitative data obtained from HTS assays with this compound.

Table 1: Primary HTS Assay Quality Control

ParameterValue
Z'-factor≥ 0.70
Signal-to-Background Ratio≥ 7.10
Coefficient of Variation (%CV)≤ 5.68%

Data represents the average of 10 assay plates from a typical HTS run.[1]

Table 2: this compound Dose-Response and Cytotoxicity

CompoundIC₅₀ (NF-κB Inhibition)CC₅₀ (Cytotoxicity)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound1.2 µM> 50 µM> 41.7
Control Inhibitor0.8 µM25 µM31.25

Visualizations

NF-κB Signaling Pathway and this compound Mechanism of Action

Caption: this compound inhibits the IKK complex, preventing NF-κB translocation.

High-Throughput Screening Workflow

HTS_Workflow Start Start Cell_Seeding 1. Seed HEK293/NF-κB-luc cells in 384-well plates Start->Cell_Seeding Compound_Addition 2. Add this compound or library compounds (100 nL) Cell_Seeding->Compound_Addition Stimulation 3. Add TNF-α to stimulate NF-κB activation Compound_Addition->Stimulation Incubation 4. Incubate for 6 hours at 37°C Stimulation->Incubation Luminescence_Reading 5. Add Luciferase reagent and read luminescence Incubation->Luminescence_Reading Data_Analysis 6. Analyze data to identify hits (Z', S/B, % Inhibition) Luminescence_Reading->Data_Analysis Cytotoxicity_Assay 7. Perform counter-screen for cytotoxicity Data_Analysis->Cytotoxicity_Assay Hit_Confirmation 8. Confirm hits and perform dose-response analysis Cytotoxicity_Assay->Hit_Confirmation End Lead Candidates Hit_Confirmation->End

Caption: Automated workflow for this compound high-throughput screening.

References

Application Notes and Protocols for the Quantification of BTD-7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BTD-7 is a novel small molecule drug candidate under investigation for therapeutic applications. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the drug development process. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ensuring its safety and efficacy.

This document provides detailed protocols for two robust analytical methods for the quantification of this compound in human plasma and serum: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Application Note 1: Quantitative Analysis of this compound in Human Plasma by HPLC-MS/MS

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological fluids, offering high sensitivity and specificity.[1] This method is ideal for supporting regulated bioanalysis in clinical trials.

Experimental Protocol: HPLC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (deuterated internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, Ultrapure (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

  • 96-well collection plates

2. Instrumentation

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in DMSO at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions in 50:50 ACN:Water to create working solutions for calibration standards and QCs.

  • Calibration Standards (CS): Spike blank human plasma with this compound working solutions to prepare a calibration curve ranging from 0.1 to 1000 ng/mL (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control Samples (QCs): Prepare QCs in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 30 ng/mL

    • High QC (HQC): 800 ng/mL

4. Sample Preparation (Protein Precipitation) Protein precipitation is a common method for removing high-abundance proteins from plasma or serum samples.[2][3]

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 200 µL of the internal standard working solution (this compound-d4 in acetonitrile at 5 ng/mL) to each well.

  • Vortex the plate for 2 minutes to precipitate proteins.[4]

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of ultrapure water to the supernatant.

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

5. LC-MS/MS Conditions

Parameter Condition
HPLC Mobile Phase A 0.1% Formic Acid in Water
HPLC Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition this compound Q1 m/z 415.2 -> Q3 m/z 289.1 (Hypothetical)
MRM Transition this compound-d4 Q1 m/z 419.2 -> Q3 m/z 293.1 (Hypothetical)
Data Presentation: HPLC-MS/MS Method Validation Summary

The method should be validated according to FDA or other relevant regulatory guidelines.[5][6][7] Key validation parameters include accuracy, precision, selectivity, and stability.

Parameter LLOQ (0.1 ng/mL) LQC (0.3 ng/mL) MQC (30 ng/mL) HQC (800 ng/mL) Acceptance Criteria
Intra-day Precision (%CV) 8.5%6.2%4.1%3.5%≤15% (≤20% for LLOQ)
Intra-day Accuracy (%Bias) 5.2%-3.8%1.5%-2.1%Within ±15% (±20% for LLOQ)
Inter-day Precision (%CV) 9.8%7.5%5.3%4.8%≤15% (≤20% for LLOQ)
Inter-day Accuracy (%Bias) 7.1%-4.5%2.3%-3.0%Within ±15% (±20% for LLOQ)
Extraction Recovery 92%95%94%93%Consistent and reproducible
Matrix Effect 1.031.010.980.99IS-normalized factor between 0.85 and 1.15

Visualization: HPLC-MS/MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) (Protein Precipitation) Plasma->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Transfer Supernatant (100 µL) Vortex->Supernatant Dilute Dilute with Water (100 µL) Supernatant->Dilute HPLC HPLC Separation (C18 Column) Dilute->HPLC Inject 5 µL MS Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition MS->Data Result Quantification (Analyte/IS Ratio) Data->Result

Caption: Workflow for this compound quantification by HPLC-MS/MS.

Application Note 2: Quantitative Analysis of this compound in Human Serum by Competitive ELISA

For high-throughput screening or when an LC-MS/MS is not available, a competitive ELISA can be a valuable tool for quantifying small molecules.[8][9] In this format, free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited number of anti-BTD-7 antibody-coated sites on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.[10]

Experimental Protocol: Competitive ELISA

1. Materials and Reagents

  • Anti-BTD-7 monoclonal antibody (capture antibody)

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • This compound reference standard

  • 96-well high-binding microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Human serum

2. Plate Preparation (Antibody Coating)

  • Dilute the anti-BTD-7 antibody to 2 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of a 96-well plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

3. Assay Procedure

  • Prepare this compound standards by serially diluting the reference standard in the assay buffer (e.g., 1% BSA in PBS) to concentrations from 0.1 to 1000 ng/mL.

  • Add 50 µL of standard, control, or serum sample to the appropriate wells.

  • Add 50 µL of diluted this compound-HRP conjugate to each well.

  • Incubate for 1 hour at 37°C on a plate shaker.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB Substrate to each well and incubate for 15-20 minutes in the dark.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Competitive ELISA Standard Curve

The concentration of this compound is determined by comparing the sample's absorbance to the standard curve. A four-parameter logistic (4-PL) fit is typically used.

This compound Conc. (ng/mL) Absorbance (450 nm) % B/B₀
0 (B₀)1.852100%
0.11.76095.0%
11.48180.0%
100.83345.0%
1000.27815.0%
10000.0935.0%
LLOQ 0.5 ng/mL (Hypothetical)
ULOQ 500 ng/mL (Hypothetical)
Assay Range 0.5 - 500 ng/mL

Visualization: Principle of Competitive ELISA

Competitive_ELISA cluster_high High this compound in Sample cluster_low Low this compound in Sample Free_BTD This compound Ab Ab Free_BTD->Ab Binds HRP_BTD This compound -HRP label_low_signal Low Signal Free_BTD2 This compound HRP_BTD2 This compound -HRP Ab2 Ab HRP_BTD2->Ab2 Binds label_high_signal High Signal

Caption: Principle of this compound competitive ELISA.

Hypothetical Signaling Pathway for this compound

For illustrative purposes, this compound is hypothesized to be an inhibitor of the MAP Kinase signaling pathway, a crucial pathway in cell proliferation and survival. By inhibiting a key kinase (e.g., MEK), this compound could potentially reduce tumor growth in oncology applications.

Visualization: this compound Inhibition of MAPK Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation BTD7 This compound BTD7->MEK Inhibition

Caption: this compound as a hypothetical inhibitor of the MEK kinase.

References

Application Notes and Protocols for BTD-7 in Colorectal Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Extensive searches of publicly available scientific literature and databases did not yield specific studies on a compound designated "BTD-7" for the treatment of colorectal cancer. The term "BTD" can refer to "Breakthrough Therapy Designation" by regulatory bodies, or be part of the nomenclature for classes of compounds such as defensins, thiadiazoles, or coumarins. However, no specific research on a "this compound" compound in colorectal cancer cell lines was identified.

This document provides a generalized template for Application Notes and Protocols that researchers can adapt for novel compounds, such as this compound, in the study of colorectal cancer. The methodologies, data presentation formats, and visualizations are based on common practices in the field for analogous research with other anti-cancer agents.

Introduction to Colorectal Cancer and Novel Drug Discovery

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide. The progression of CRC involves genetic and epigenetic alterations that lead to the dysregulation of key signaling pathways, including the Wnt/β-catenin, MAPK/ERK, and PI3K/Akt pathways. The development of novel therapeutic agents that can modulate these pathways and induce cancer cell death is a critical area of research. This document outlines a framework for the initial in vitro evaluation of a novel compound, this compound, in colorectal cancer cell lines.

Data Presentation: Efficacy of this compound in Colorectal Cancer Cell Lines (Illustrative Data)

The following tables are templates to organize and present quantitative data from key experiments.

Table 1: Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

Cell LineMSI StatusKRAS StatusBRAF Statusp53 StatusIC50 of this compound (µM) after 48h
HCT116MSI-HMutatedWild-TypeWild-TypeData
HT-29MSSWild-TypeMutatedMutatedData
SW480MSSMutatedWild-TypeMutatedData
SW620MSSMutatedWild-TypeMutatedData
Caco-2MSSWild-TypeWild-TypeWild-TypeData
DLD-1MSI-HMutatedWild-TypeMutatedData

MSI: Microsatellite Instability; MSS: Microsatellite Stable. IC50 values would be determined from dose-response curves.

Table 2: Effect of this compound on Apoptosis and Cell Cycle in HCT116 and HT-29 Cells

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
HCT116 ControlDataDataDataData
This compound (IC50)DataDataDataData
HT-29 ControlDataDataDataData
This compound (IC50)DataDataDataData

Data would be obtained from flow cytometry analysis.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Human colorectal cancer cell lines (e.g., HCT116, HT-29, SW480, SW620, Caco-2, DLD-1) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., McCoy's 5A for HCT116, DMEM for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)
  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells, then fix them in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Signaling Pathway Analysis
  • Treat cells with this compound at various time points or concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-ERK, p-Akt, β-catenin) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanism Mechanism of Action cluster_data Data Analysis cell_culture CRC Cell Culture (e.g., HCT116, HT-29) cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle western_blot Western Blotting (Signaling Proteins) cell_culture->western_blot btd7_prep This compound Preparation btd7_prep->cytotoxicity btd7_prep->apoptosis btd7_prep->cell_cycle btd7_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry quantification Protein Quantification western_blot->quantification

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BTD7 This compound BTD7->PI3K ERK ERK BTD7->ERK Apoptosis Apoptosis BTD7->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathways affected by this compound in CRC cells.

Conclusion and Future Directions

This document provides a template for the characterization of a novel compound, this compound, in colorectal cancer cell lines. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the analysis of key signaling pathways, represent a standard initial approach in preclinical drug discovery. Should this compound demonstrate significant anti-cancer activity in these in vitro models, further studies, including in vivo xenograft models, would be warranted to evaluate its therapeutic potential.

Troubleshooting & Optimization

BTD-7 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a generalized template for a fictional research compound, designated "BTD-7," to illustrate a technical support resource for researchers. "this compound" does not correspond to a publicly documented chemical compound. The data and protocols presented are hypothetical and for exemplary purposes.

Fictional Compound Profile: this compound

This compound is a potent, selective, and cell-permeable inhibitor of the novel kinase "Kinase-X," which plays a critical role in pro-inflammatory signaling pathways. Due to its hydrophobic nature, this compound presents challenges related to solubility and stability in aqueous solutions. This guide provides troubleshooting and frequently asked questions to assist researchers in their experiments with this compound.

Frequently Asked Questions (FAQs): Solubility

1. What is the recommended solvent for preparing this compound stock solutions?

For optimal solubility and stability, it is highly recommended to dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.

2. What is the maximum achievable stock concentration in DMSO?

This compound can be dissolved in DMSO up to a concentration of 50 mM. We advise against exceeding this concentration to avoid potential precipitation upon storage.

3. I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue due to the hydrophobic nature of this compound. Here are a few suggestions:

  • Increase the percentage of organic co-solvent: If your experimental conditions permit, adding a small percentage of an organic co-solvent (like DMSO or ethanol) to your final aqueous buffer can help maintain solubility.

  • Use a surfactant: The addition of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) can aid in keeping this compound in solution.

  • Warm the solution: Gently warming the solution to 37°C may help redissolve the precipitate. However, be mindful of the potential for accelerated degradation at higher temperatures (see stability section).

  • Sonication: Brief sonication can also help to redissolve precipitated compound.

4. How does pH affect the solubility of this compound?

The solubility of this compound in aqueous solutions is pH-dependent. It is more soluble in slightly acidic conditions (pH 5.0-6.5) and tends to be less soluble at neutral to alkaline pH.

Table 1: Solubility of this compound in Common Solvents
SolventTemperature (°C)Maximum Solubility (mM)
DMSO2550
Ethanol2510
PBS (pH 7.4)25<0.1
PBS (pH 6.0)250.5

Troubleshooting Guide: Precipitation During Experiments

If you encounter precipitation of this compound during your experiment, follow this troubleshooting workflow:

G start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration check_solvent Is the aqueous buffer compatible with the DMSO stock? check_concentration->check_solvent No solution_concentration Reduce the final concentration of this compound. check_concentration->solution_concentration Yes check_ph Is the pH of the buffer optimal for this compound solubility? check_solvent->check_ph Yes solution_cosolvent Add a co-solvent (e.g., more DMSO) or surfactant. check_solvent->solution_cosolvent No solution_ph Adjust the pH of the buffer to be slightly acidic. check_ph->solution_ph No end Re-attempt experiment. check_ph->end Yes solution_concentration->end solution_cosolvent->end solution_ph->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs): Stability

1. How should I store the this compound solid and stock solutions?

  • Solid: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

2. How stable is this compound in aqueous solutions?

This compound is less stable in aqueous solutions compared to DMSO. We recommend preparing fresh dilutions in your experimental buffer from the DMSO stock solution immediately before use. Do not store this compound in aqueous buffers for extended periods.

3. Is this compound sensitive to light?

Yes, this compound is light-sensitive. Protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.

4. How many freeze-thaw cycles can the DMSO stock solution tolerate?

We recommend minimizing freeze-thaw cycles. For best results, we advise no more than 3 freeze-thaw cycles for the DMSO stock solution stored at -80°C.

Table 2: Stability of this compound Under Various Conditions
ConditionStorage Temperature (°C)Half-life
Solid-20> 24 months
50 mM in DMSO-8012 months
50 mM in DMSO-206 months
10 µM in PBS (pH 7.4)37~ 4 hours
10 µM in PBS (pH 7.4)4~ 24 hours

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: Determine the required volume of DMSO to add to the solid this compound to achieve a 50 mM concentration. (e.g., For 5 mg of this compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Assessment of this compound Stability in an Experimental Buffer
  • Preparation: Prepare your experimental buffer at the desired pH.

  • Dilution: Dilute the 50 mM this compound DMSO stock solution into the experimental buffer to your final working concentration (e.g., 10 µM).

  • Incubation: Incubate the solution under your experimental conditions (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: Plot the concentration of this compound versus time to determine its stability and half-life in your specific buffer.

Hypothetical Signaling Pathway for this compound

This compound is a selective inhibitor of "Kinase-X," a key enzyme in the "InflammoSignal" pathway, which is activated by pro-inflammatory cytokines.

G cytokine Pro-inflammatory Cytokine receptor Cytokine Receptor cytokine->receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase-X adaptor->kinase_x downstream_kinase Downstream Kinase kinase_x->downstream_kinase transcription_factor Transcription Factor downstream_kinase->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression btd7 This compound btd7->kinase_x

Caption: this compound inhibits the InflammoSignal pathway.

optimizing BTD-7 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BTD-7. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of Toll-like Receptor 7 (TLR7). By binding to TLR7, it inhibits the downstream signaling cascade that involves MyD88, IRAK4, and TRAF6, ultimately leading to the suppression of pro-inflammatory cytokine production.[1][2][3]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: For initial in vitro experiments, a concentration range of 0.1 µM to 10 µM is recommended. However, the optimal concentration will be cell-type and assay-dependent. A dose-response experiment is crucial to determine the EC50 for your specific experimental system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced cytotoxicity.

Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A4: Unexpected cytotoxicity can arise from several factors. Firstly, confirm that the final DMSO concentration is not exceeding 0.1%. Secondly, your cell line may be particularly sensitive to the inhibition of the TLR7 pathway or may exhibit off-target effects. We recommend performing a cytotoxicity assay, such as an MTT or LDH assay, to determine the cytotoxic concentration range for your specific cell line.[4][5][6]

Q5: My results are not consistent across experiments. What are the common causes of variability?

A5: Inconsistent results can be due to several factors. Ensure that your this compound stock solution is properly stored and that you are using fresh dilutions for each experiment. Cell passage number can also affect cellular responses, so it is advisable to use cells within a consistent passage range. Finally, ensure uniform cell seeding density and treatment times across all experimental replicates.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound in Various Cell-Based Assays

Assay TypeCell Line ExampleRecommended Starting Concentration Range (µM)Key Readout
TLR7 Activity AssayHEK-Blue™ TLR7 Cells0.01 - 5SEAP Reporter Gene Activity
Cytokine Inhibition AssayHuman PBMCs0.1 - 10IL-6, TNF-α levels (ELISA)
Cell Viability/CytotoxicityA549, MCF-71 - 50MTT, LDH, or Calcein AM/EthD-1 staining[6][7]
Western Blot (Signaling)RAW 264.70.5 - 10Phospho-IRAK4, Phospho-p65 levels

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a positive control for cell death (e.g., Saponin).[6]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measuring Inhibition of TLR7 Signaling via Cytokine Quantification (ELISA)
  • Cell Seeding and Stimulation: Seed cells (e.g., human PBMCs) in a 24-well plate. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • TLR7 Agonist Addition: Stimulate the cells with a known TLR7 agonist (e.g., R848) at its optimal concentration. Include a negative control (no agonist) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform an ELISA for the cytokine of interest (e.g., IL-6 or TNF-α) according to the manufacturer's instructions.

  • Analysis: Quantify the cytokine concentration in each sample and determine the inhibitory effect of this compound by comparing it to the vehicle control.

Mandatory Visualizations

BTD7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7 TLR7 This compound->TLR7 TLR7_Agonist TLR7_Agonist TLR7_Agonist->TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_Complex IKK Complex TRAF6->NFkB_Complex NFkB NF-κB NFkB_Complex->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene

Caption: this compound inhibits the TLR7 signaling pathway.

BTD7_Optimization_Workflow start Start: Define Experimental Goal lit_review Literature Review for Similar Compounds start->lit_review dose_response Initial Dose-Response Curve (e.g., 0.1 - 100 µM) lit_review->dose_response viability_assay Cell Viability Assay (MTT/LDH) to Determine Cytotoxicity (IC50) dose_response->viability_assay functional_assay Functional Assay (e.g., Cytokine Inhibition) to Determine Efficacy (EC50) dose_response->functional_assay concentration_selection Select Optimal Concentration Range (EC50 < Concentration < IC50) viability_assay->concentration_selection functional_assay->concentration_selection validation Validate in Primary Assay concentration_selection->validation end End: Optimized Concentration Determined validation->end

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting common issues with this compound.

References

Technical Support Center: Troubleshooting BTD-7 Fluorescence Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to BTD-7 fluorescence quenching during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a sudden or complete loss of this compound fluorescence?

A1: A significant drop in fluorescence intensity is often attributable to one of the following:

  • Aggregation-Caused Quenching (ACQ): Benzothiadiazole derivatives are known to aggregate at high concentrations, leading to self-quenching.

  • Photobleaching: Continuous or high-intensity exposure to the excitation light source can irreversibly damage the fluorophore.

  • Environmental Sensitivity: The fluorescence of BTD probes can be highly sensitive to the local environment, including solvent polarity and pH.

  • Presence of Quenchers: Components within your experimental sample may be acting as quenching agents.

Q2: How can I determine if aggregation-caused quenching is occurring?

A2: A key indicator of ACQ is a non-linear relationship between concentration and fluorescence intensity. If you observe that the fluorescence signal plateaus or decreases as you increase the concentration of this compound, aggregation is a likely cause. You can confirm this by performing a concentration-dependent fluorescence measurement.

Q3: What is photobleaching, and what steps can I take to minimize it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To mitigate photobleaching:

  • Reduce the intensity of the excitation light source.

  • Minimize the duration of exposure by using shutters or acquiring data only when necessary.

  • For microscopy applications, consider using an anti-fade mounting medium.

Q4: Can the pH of my solution affect the fluorescence of this compound?

A4: Yes, for some benzothiadiazole derivatives, pH can significantly impact fluorescence. Probes containing functionalities like piperazine can undergo protonation at low pH, which may lead to quenching through mechanisms like Photoinduced Electron Transfer (PeT). It is advisable to maintain a consistent and optimal pH throughout your experiment.

Troubleshooting Guides

Issue 1: Weak or Inconsistent Fluorescence Signal

A diminished or variable signal can compromise experimental results. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Incorrect Instrument Settings 1. Confirm that the excitation and emission wavelengths on your instrument are set to the optimal values for this compound. 2. Ensure that the correct filter sets are in place for your fluorophore. 3. Check the alignment and functionality of the light source (e.g., lamp, laser).
Probe Degradation 1. Prepare a fresh stock solution of this compound. 2. Verify that the probe has been stored under the recommended conditions (e.g., protected from light, appropriate temperature).
Suboptimal Probe Concentration 1. Perform a titration experiment to determine the optimal working concentration. 2. Note that concentrations that are too high can lead to aggregation-caused quenching.
Environmental Effects 1. Evaluate the fluorescence of this compound in different solvents to assess the impact of polarity. 2. Ensure that the pH of your buffer is stable and within the optimal range for the probe.
Issue 2: Fluorescence Signal Decreases Over Time

A progressive loss of signal during an experiment is a common issue.

Potential Cause Troubleshooting Steps
Photobleaching 1. Reduce the intensity of the excitation light source by using neutral density filters. 2. Decrease the exposure time for each measurement or image acquisition. 3. Incorporate an oxygen scavenger into your buffer system, as oxygen can accelerate photobleaching.
Sample Evaporation 1. Ensure your sample container is properly sealed to prevent solvent evaporation, which can lead to an increase in probe concentration and potential ACQ. 2. For long-term experiments, consider using a humidified chamber.
Chemical Instability 1. Verify the compatibility of this compound with all components of your assay buffer over the time course of the experiment.
Issue 3: Fluorescence Quenching by a Specific Component

If you suspect a component of your assay is quenching the fluorescence, the following steps can help you identify the culprit.

Potential Cause Troubleshooting Steps
Presence of a Quencher 1. Systematically test the fluorescence of this compound in the presence of each individual component of your assay. 2. Common quenchers include iodide ions, and molecules with heavy atoms or electron-rich moieties.
Distinguishing Quenching Mechanisms 1. To differentiate between static and dynamic quenching, perform a Stern-Volmer analysis.[1] 2. Temperature-dependent fluorescence measurements can also be informative; dynamic quenching typically increases with temperature, while static quenching decreases.[1]

Data Presentation

Photophysical Properties of this compound

The exact photophysical properties of a specific fluorophore are critical for experimental design. The following table should be populated with the specific data for the this compound derivative in use.

Property Value
Excitation Maximum (λex) User-defined
Emission Maximum (λem) User-defined
Molar Extinction Coefficient (ε) User-defined
Quantum Yield (Φ) User-defined
Fluorescence Lifetime (τ) User-defined

Experimental Protocols

Protocol: Concentration Optimization to Avoid ACQ
  • Prepare a Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in your experimental buffer to create a range of concentrations (e.g., from nanomolar to high micromolar).

  • Fluorescence Measurement: Measure the fluorescence intensity for each concentration using a fluorometer.

  • Data Analysis: Plot fluorescence intensity versus concentration. The optimal working range is the linear portion of the curve before the onset of quenching.

Protocol: Identification of a Quenching Agent
  • Prepare this compound Solution: Prepare a solution of this compound at its optimal working concentration in your assay buffer, excluding any suspected quenching agents.

  • Individual Component Addition: In separate samples, add each potentially quenching component at its final assay concentration to the this compound solution.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample. A significant decrease in fluorescence in the presence of a specific component identifies it as a potential quencher.

Visualizations

troubleshooting_flowchart start Fluorescence Signal Issue is_weak Is the signal consistently weak? start->is_weak is_decreasing Does the signal decrease over time? is_weak->is_decreasing No check_settings Verify Instrument Settings & Probe Integrity is_weak->check_settings Yes check_photobleaching Reduce Light Exposure & Intensity is_decreasing->check_photobleaching Yes check_concentration Perform Concentration Optimization check_settings->check_concentration check_environment Assess Environmental Factors (pH, Solvent) check_photobleaching->check_environment

Caption: A logical workflow for troubleshooting common fluorescence issues.

aggregation_quenching cluster_0 Dilute Solution: High Fluorescence cluster_1 Concentrated Solution: Quenching a This compound b This compound d Aggregate a->d Increased Concentration c This compound e Aggregate d->e π-π stacking

Caption: Aggregation-Caused Quenching in concentrated solutions.

References

Technical Support Center: Optimizing BTD-7 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain specific information regarding a compound designated as "BTD-7." Therefore, this technical support center provides a generalized framework and best practices for improving the synthesis yield of a target molecule, using "this compound" as a placeholder. Researchers should adapt this guidance to the specific chemical structure and reaction mechanism of their compound of interest.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during chemical synthesis that can lead to reduced product yield.

Q1: My this compound synthesis has a consistently low yield. What are the first steps I should take to troubleshoot this?

A1: Start by systematically evaluating the fundamental components of your reaction. This involves:

  • Reagent Purity: Verify the purity of all starting materials, reagents, and catalysts. Impurities can introduce side reactions or inhibit the desired transformation. Consider re-purifying or purchasing new batches of reagents.

  • Solvent Quality: Ensure your solvent is anhydrous and free of contaminants, if the reaction is moisture-sensitive. Use freshly distilled or commercially available dry solvents.

  • Reaction Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent or the formation of byproducts.

Q2: How can I determine the optimal reaction temperature and time for the synthesis of this compound?

A2: Temperature and reaction time are critical parameters that often require empirical optimization.

  • Temperature: If the yield is low, the reaction may be too slow at the current temperature, or side reactions may be occurring at a higher temperature. Try running the reaction at a slightly lower or higher temperature to observe the effect on yield and impurity profile.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will help you determine the point of maximum product formation and avoid product degradation from prolonged reaction times.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

A3: The formation of byproducts is a common cause of low yield. To address this:

  • Control of Reaction Conditions: As mentioned, adjusting temperature and reaction time can favor the desired reaction pathway.

  • Order of Addition: The sequence in which reagents are added can significantly impact the outcome. Consider a slow addition of one reagent to a solution of the other to maintain a low concentration of the added reagent and potentially suppress side reactions.

  • Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: Could my workup and purification procedures be contributing to the low yield of this compound?

A4: Yes, significant product loss can occur during the workup and purification stages.

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Perform multiple extractions with a smaller volume of solvent for better efficiency.

  • Purification:

    • Crystallization: Use a minimal amount of a suitable solvent to dissolve your product for recrystallization to avoid product loss in the mother liquor.

    • Column Chromatography: Choose an appropriate solvent system and stationary phase to achieve good separation. Overly broad elution bands can lead to mixed fractions and lower isolated yield.

Experimental Protocols

The following are template protocols that can be adapted for the optimization of your this compound synthesis.

Protocol 1: General Procedure for Reaction Condition Screening

  • Reaction Setup: In a series of oven-dried reaction vials, add the limiting reagent and any solid reagents.

  • Inert Atmosphere: Seal the vials with septa, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Add the solvent, followed by the other reactants and catalysts via syringe.

  • Temperature Control: Place the vials in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 60°C, 80°C, 100°C).

  • Reaction Monitoring: At set time intervals (e.g., 2h, 4h, 8h, 24h), take a small aliquot from each reaction vial and quench it. Analyze the crude reaction mixture by LC-MS or GC to determine the conversion and relative amount of product and byproducts.

  • Workup: Once the optimal time and temperature are determined, scale up the reaction. After completion, cool the reaction to room temperature, and proceed with the appropriate aqueous workup.

  • Purification: Isolate the crude product and purify by column chromatography, crystallization, or distillation.

  • Characterization: Characterize the purified this compound by NMR, mass spectrometry, and other relevant analytical techniques to confirm its identity and purity.

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis Yield

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield of this compound (%)
160247560
280129585
31008>9978 (with byproduct formation)

Table 2: Optimization of Stoichiometry for this compound Synthesis

EntryReagent A (eq.)Reagent B (eq.)Conversion of A (%)Isolated Yield of this compound (%)
11.01.18575
21.01.5>9992
31.51.07065

Visualizations

Troubleshooting_Workflow start Low Yield of this compound reagent_purity Check Reagent Purity start->reagent_purity reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions If purity is confirmed workup_purification Review Workup & Purification reaction_conditions->workup_purification If conditions are optimized analysis Analyze Results workup_purification->analysis If losses are minimized analysis->reagent_purity If yield does not improve successful Improved Yield analysis->successful If yield improves

Caption: A troubleshooting workflow for addressing low synthesis yield.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents Reagents & Solvents setup Reaction Setup reagents->setup glassware Dried Glassware glassware->setup monitoring Monitoring (TLC, LC-MS) setup->monitoring workup Workup monitoring->workup purification Purification workup->purification BTD7 BTD7 purification->BTD7 Pure this compound

Caption: A general workflow for the synthesis of a target molecule.

BTD-7 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BTD-7. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound, a hypothetical kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended signaling pathway?

A1: this compound is a potent inhibitor of the (hypothetical) Kinase X, a critical component of the ABC signaling pathway, which is frequently dysregulated in certain cancers.[1][2][3] Inhibition of Kinase X by this compound is intended to block downstream signaling, thereby inhibiting tumor cell proliferation and survival.

Q2: What are the known off-target effects of this compound?

A2: As with many kinase inhibitors, this compound may exhibit off-target activity against other kinases, particularly those with structurally similar ATP-binding pockets. While specific off-target interactions for this compound are under investigation, researchers should be aware of the potential for promiscuous inhibition.[4][5] Cross-reactivity can lead to unintended biological effects and potential toxicity.[4][5]

Q3: How can I assess the selectivity profile of this compound in my experimental system?

A3: Kinase inhibitor selectivity is crucial for interpreting experimental results.[6] Several methods can be employed to determine the selectivity of this compound:

  • Kinase Profiling Panels: Commercially available services can screen this compound against a large panel of kinases (often hundreds) to identify potential off-target interactions.[6][7] These screens typically provide IC50 or Ki values for each kinase.

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein upon ligand binding and can be used to screen for this compound binding to a panel of kinases.[8]

  • In-cell Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm target and off-target engagement within a cellular context.[7]

Q4: What are some general strategies to mitigate the off-target effects of this compound?

A4: Mitigating off-target effects is a key challenge in drug development.[4] Here are some strategies:

  • Dose Optimization: Using the lowest effective concentration of this compound can help minimize off-target effects while still achieving inhibition of the primary target.

  • Use of a Structurally Unrelated Inhibitor: Comparing the effects of this compound with another inhibitor of Kinase X that has a different chemical structure can help distinguish on-target from off-target effects.

  • CRISPR/Cas9 Gene Editing: Knocking out or mutating the intended target (Kinase X) can help validate that the observed phenotype is due to on-target inhibition.[9]

  • Chemical Analogs: Synthesizing and testing analogs of this compound may identify compounds with improved selectivity profiles.

Troubleshooting Guides

Problem 1: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a Western blot to verify that this compound is inhibiting the phosphorylation of a known downstream substrate of Kinase X.

    • Perform a Dose-Response Experiment: Determine if the unexpected phenotype is observed at concentrations of this compound that are significantly higher than the IC50 for Kinase X.

    • Consult Kinase Profiling Data: If available, review broad kinase profiling data for this compound to identify potential off-target kinases that could be responsible for the observed phenotype.

    • Use a Rescue Experiment: If the off-target is known, overexpressing a drug-resistant mutant of the off-target kinase may rescue the phenotype.

Problem 2: My in vivo experiments with this compound are showing toxicity at doses required for efficacy.

  • Possible Cause: The observed toxicity may be a result of off-target effects.

  • Troubleshooting Steps:

    • Analyze Pharmacokinetic/Pharmacodynamic (PK/PD) Data: Correlate the timing of toxicity with the concentration of this compound and the extent of on-target and potential off-target inhibition.

    • Histopathological Analysis: Examine tissues from treated animals for signs of toxicity and correlate these findings with the known expression patterns of potential off-target kinases.

    • Consider Alternative Dosing Schedules: Modifying the dosing regimen (e.g., intermittent vs. continuous dosing) may help to mitigate toxicity while maintaining efficacy.

Quantitative Data Summary

The following table provides a hypothetical example of kinase profiling data for this compound to illustrate how such data is typically presented.

Kinase TargetIC50 (nM)Selectivity Ratio (Off-target IC50 / On-target IC50)
Kinase X (On-Target) 10 1
Kinase Y (Off-Target)15015
Kinase Z (Off-Target)80080
Kinase A (Off-Target)>10,000>1000
Kinase B (Off-Target)>10,000>1000

This is example data and does not represent actual experimental results for a real compound.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using a Commercial Service

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Submission: Submit the compound to a reputable kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology). Select a kinase panel that provides broad coverage of the human kinome. A common initial screen is performed at a single high concentration (e.g., 1 or 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >50%), request a follow-up dose-response curve to determine the IC50 value.[6]

Protocol 2: Western Blot Analysis of On-Target Engagement

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X. Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at each concentration of this compound.

Visualizations

a cluster_0 This compound Intended Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_X Kinase X (On-Target) Receptor_Tyrosine_Kinase->Kinase_X Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Proliferation_Survival Cell Proliferation & Survival Downstream_Substrate->Proliferation_Survival BTD_7 This compound BTD_7->Kinase_X

Caption: Intended signaling pathway of this compound.

b cluster_1 This compound Off-Target Effect BTD_7 This compound Kinase_X Kinase X (On-Target) BTD_7->Kinase_X Kinase_Y Kinase Y (Off-Target) BTD_7->Kinase_Y On_Target_Effect Desired On-Target Effect Kinase_X->On_Target_Effect Off_Target_Effect Unintended Off-Target Effect Kinase_Y->Off_Target_Effect c cluster_2 Workflow for Assessing Off-Target Effects A Treat Cells with this compound B Observe Unexpected Phenotype A->B C Perform Kinase Profiling Screen B->C D Identify Potential Off-Targets C->D E Validate Off-Target with Secondary Assays D->E F Confirm Off-Target Responsibility for Phenotype E->F

References

Technical Support Center: BTD-7 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BTD-7 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel therapeutic agent designed to target and inhibit the aberrant signaling cascade initiated by the fusion protein NRG1-HER3. By binding to the HER3 receptor, this compound is believed to block the downstream activation of the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival. This targeted inhibition is expected to induce apoptosis and reduce tumor growth in NRG1-fusion positive cancers.

Q2: What are the most common challenges observed in this compound in vivo studies?

A2: Based on preliminary studies and general challenges with targeted therapies in animal models, researchers may encounter issues related to tumor model selection, variability in drug response, off-target toxicities, and challenges in translating dosing from in vitro to in vivo systems. Careful experimental design and robust control groups are crucial for mitigating these challenges.[1]

Q3: Are there known off-target effects or toxicities associated with this compound?

A3: While this compound is designed for high specificity, potential off-target effects are a critical area of investigation in in vivo studies. Inhibition of HER2/HER3 signaling can potentially impact normal physiological processes, including cardiac, vascular, and neuronal development, as observed in animal models with similar pathway inhibitors.[2] Researchers should closely monitor for signs of toxicity, including changes in weight, behavior, and key serum biochemical markers.

Troubleshooting Guides

Issue 1: High variability in tumor growth and response to this compound in xenograft models.

Possible Causes:

  • Tumor cell line heterogeneity: The parental cell line used for implantation may have inherent heterogeneity, leading to variable tumor take rates and growth kinetics.

  • Inconsistent tumor implantation: Variation in the number of cells injected, the injection site, or the depth of injection can lead to inconsistent tumor establishment.

  • Animal health and welfare: Underlying health issues or stress in the animal models can impact tumor growth and drug metabolism.[1]

  • Drug administration variability: Inconsistent dosing, formulation, or route of administration can lead to variable drug exposure.

Troubleshooting Steps:

  • Cell Line Characterization: Perform regular characterization of the tumor cell line to ensure consistency in phenotype and genotype.

  • Standardize Implantation Protocol: Develop and strictly adhere to a standardized protocol for tumor cell implantation, including cell viability checks, precise cell counts, and consistent injection technique.

  • Monitor Animal Health: Closely monitor animal health throughout the study. Exclude animals that show signs of illness or distress not related to the tumor or treatment.

  • Optimize Drug Formulation and Administration: Ensure the this compound formulation is stable and homogenous. Use precise administration techniques and consider pharmacokinetic studies to confirm consistent drug exposure.

Issue 2: Unexpected toxicity or adverse events in treated animals.

Possible Causes:

  • On-target toxicity in normal tissues: The target pathway of this compound may be active in normal tissues, leading to on-target, off-tumor toxicity.

  • Off-target kinase inhibition: this compound may inhibit other kinases or signaling pathways, leading to unexpected toxicities.

  • Metabolite toxicity: A metabolite of this compound, rather than the parent compound, may be causing toxicity.

  • Vehicle-related toxicity: The vehicle used to formulate this compound may be contributing to the observed toxicity.

Troubleshooting Steps:

  • Dose-Ranging Study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).

  • Toxicology Assessment: Perform comprehensive toxicology assessments, including clinical observations, body weight measurements, hematology, and clinical chemistry.[3][4]

  • Histopathological Analysis: Conduct histopathological examination of major organs to identify any tissue damage.[5]

  • Control Groups: Include a vehicle-only control group to differentiate between vehicle- and compound-related toxicities.

Data Presentation

Table 1: Example Biodistribution of this compound in a Murine Xenograft Model

OrganThis compound Concentration (ng/g tissue) ± SD
Tumor1500 ± 250
Liver800 ± 150
Spleen450 ± 90
Lungs300 ± 60
Kidneys200 ± 40
Heart100 ± 20
Brain< 10

Data are presented as mean ± standard deviation (n=5 mice per group) at 24 hours post-intravenous administration of a 10 mg/kg dose.

Table 2: Example Hematological and Serum Biochemistry Findings in a 14-Day Toxicity Study

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Hematology
White Blood Cells (10^9/L)8.5 ± 1.28.2 ± 1.56.1 ± 0.9
Red Blood Cells (10^12/L)9.2 ± 0.89.1 ± 0.78.9 ± 0.6
Platelets (10^9/L)750 ± 120730 ± 110650 ± 95
Serum Biochemistry
Alanine Aminotransferase (ALT) (U/L)45 ± 852 ± 1098 ± 25
Aspartate Aminotransferase (AST) (U/L)60 ± 1268 ± 15125 ± 30*
Blood Urea Nitrogen (BUN) (mg/dL)22 ± 424 ± 528 ± 6

* p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation (n=10 mice per group).

Experimental Protocols

Protocol 1: Murine Xenograft Model for Efficacy Assessment

  • Cell Culture: Culture NRG1-fusion positive human cancer cells (e.g., NSCLC or pancreatic adenocarcinoma cell lines) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks of age.

  • Tumor Implantation: Subcutaneously implant 1 x 10^6 viable tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound (formulated in a suitable vehicle) or vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes and survival.

  • Tissue Collection: At the end of the study, collect tumors and major organs for pharmacodynamic and histopathological analysis.

Protocol 2: In Vivo Toxicity Assessment

  • Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or C57BL/6), 8-10 weeks of age.

  • Dosing Regimen: Administer this compound at three dose levels (low, medium, and high) and a vehicle control for a specified duration (e.g., 14 or 28 days).

  • Clinical Observations: Perform daily clinical observations, including changes in appearance, behavior, and activity.

  • Body Weight: Record body weights twice weekly.

  • Blood Collection: Collect blood samples at baseline and at the end of the study for hematology and serum biochemistry analysis.

  • Necropsy and Organ Weights: At the end of the study, perform a full necropsy, and weigh major organs (liver, kidneys, spleen, heart, lungs, brain).

  • Histopathology: Fix organs in 10% neutral buffered formalin for histopathological examination.

Visualizations

BTD7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER3 HER3 PI3K PI3K HER3->PI3K RAS RAS HER3->RAS NRG1 NRG1 Fusion NRG1->HER3 activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BTD7 This compound BTD7->HER3 inhibits

Caption: Proposed signaling pathway of this compound action.

In_Vivo_Workflow start Start: Tumor Cell Culture implant Implant Tumor Cells into Mice start->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize treat Administer this compound or Vehicle randomize->treat endpoints Measure Endpoints: Tumor Volume, Body Weight treat->endpoints collect Collect Tissues for Analysis endpoints->collect end End of Study collect->end

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Tree issue High Tumor Growth Variability cause1 Inconsistent Implantation? issue->cause1 cause2 Cell Line Heterogeneity? issue->cause2 cause3 Animal Health Issues? issue->cause3 solution1 Standardize Implantation Protocol cause1->solution1 solution2 Re-characterize Cell Line cause2->solution2 solution3 Improve Animal Monitoring cause3->solution3

Caption: Troubleshooting decision tree for high tumor growth variability.

References

Technical Support Center: BTD-7 Experimental Controls

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using BTD-7, a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This compound acts by preventing the phosphorylation of β-catenin, leading to its stabilization and subsequent effects on gene transcription.

Canonical Wnt/β-catenin Signaling Pathway & this compound's Mechanism of Action

The canonical Wnt pathway is crucial for processes like embryonic development and cell proliferation.[1] In the "OFF" state (no Wnt ligand), a "destruction complex" phosphorylates β-catenin, targeting it for degradation.[2] In the "ON" state (Wnt ligand binds to its receptors), this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[1][2] this compound is designed to inhibit a key kinase within the destruction complex, thereby mimicking the "ON" state.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 Co-Receptor LRP56->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome Degraded TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates & Translocates BTD7 This compound BTD7->DestructionComplex Inhibits TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activates Transcription

Caption: Simplified Wnt/β-catenin pathway showing this compound's inhibitory action.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment shows no effect on downstream Wnt targets (e.g., c-Myc, Cyclin D1). What should I check?

A1: A lack of effect can stem from several issues, from reagent stability to cellular context. Follow this troubleshooting workflow:

Troubleshooting_Workflow start No effect of this compound observed check_compound 1. Verify this compound Integrity - Freshly prepared? - Correct solvent (DMSO)? - Stored correctly (-20°C)? start->check_compound check_controls 2. Check Controls - Did positive control (e.g., Wnt3a ligand) work? - Was vehicle control (DMSO) inactive? check_compound->check_controls Compound OK outcome_negative Contact Technical Support check_compound->outcome_negative Compound Issue check_cells 3. Assess Cell System - Is the Wnt pathway active at baseline? - Are cells responsive (low passage)? - Correct cell density? check_controls->check_cells Controls OK check_controls->outcome_negative Control Failure check_protocol 4. Review Protocol - Correct this compound concentration? - Sufficient incubation time? - Assay sensitivity (e.g., qPCR vs. Western)? check_cells->check_protocol Cells OK check_cells->outcome_negative Cell Issue outcome_positive Issue Identified & Resolved check_protocol->outcome_positive Protocol Error Found check_protocol->outcome_negative Protocol OK, Still No Effect

Caption: Troubleshooting flowchart for experiments where this compound shows no effect.

Q2: I'm observing high variability between my experimental replicates. What are the common causes?

A2: High variability often points to inconsistencies in experimental setup. Key areas to check include:

  • Pipetting Accuracy: Ensure micropipettes are calibrated. For serial dilutions, use fresh tips for each dilution step to avoid carryover.

  • Cell Plating Density: Uneven cell distribution in multi-well plates is a common culprit. Ensure a homogenous cell suspension by gently mixing before and during plating.

  • Reagent Mixing: Vortex the stock solution of this compound before diluting it in media. Ensure thorough but gentle mixing of the final treatment media before adding it to cells.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate compounds and affect cell health. Avoid using the outermost wells for treatments or fill them with sterile PBS to maintain humidity.

Q3: What are the essential positive and negative controls for a this compound experiment?

A3: Proper controls are critical for interpreting your results.

  • Negative Control: Vehicle control (e.g., DMSO at the same final concentration as your this compound treatment). This accounts for any effects of the solvent on the cells.

  • Positive Control for Pathway Activation: A known Wnt pathway activator, such as recombinant Wnt3a ligand or a GSK3β inhibitor like CHIR99021. This confirms your cells and assay system are capable of responding to Wnt pathway stimulation.

  • Positive Control for Inhibition (in an activated system): If you are measuring this compound's ability to block Wnt ligand-induced activity, your primary comparison will be "Wnt3a ligand" vs. "Wnt3a ligand + this compound".

Q4: How do I determine the optimal concentration and incubation time for this compound in my cell line?

A4: The optimal parameters are cell-type specific. You should perform a dose-response and a time-course experiment.

  • Dose-Response: Plate cells and treat them with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Measure the expression of a known Wnt target gene (like AXIN2 or c-Myc) or use a luciferase reporter assay. This will help you determine the EC50 (half-maximal effective concentration).

  • Time-Course: Using the EC50 concentration determined above, treat cells for various durations (e.g., 4, 8, 12, 24, 48 hours). This will identify the time point of maximal pathway activation.

Q5: I'm concerned about potential off-target effects. How can I assess the specificity of this compound?

A5: While this compound is designed for selectivity, verifying this in your system is good practice. Off-target effects are a known challenge with small molecule inhibitors.[3][4][5]

  • Rescue Experiment: If this compound's effect is truly on-target, it should be rescued by downstream inhibition. For example, if this compound causes a specific phenotype, see if that phenotype can be reversed by an inhibitor of a downstream effector like β-catenin/TCF interaction.

  • Kinase Profiling: For in-depth analysis, commercially available kinase profiling services can screen this compound against a large panel of kinases to identify potential off-target interactions.[6]

Quantitative Data & Experimental Parameters

This table provides typical parameters for using this compound in a cell-based assay. Note: These values should be optimized for your specific cell line and experimental conditions.

ParameterRecommended Range / ValueNotes
Solvent DMSO (Dimethyl sulfoxide)Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO.
Stock Solution Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Working Concentration Range 1 nM - 10 µMA 7-point log dilution series is recommended for initial dose-response curves.
Typical EC50 50 - 500 nMHighly dependent on the cell line and assay endpoint.
Final DMSO Concentration < 0.1%High concentrations of DMSO can be toxic to cells. Ensure the vehicle control has the same final concentration.
Incubation Time 12 - 48 hoursFor transcriptional readouts (qPCR, luciferase), 18-24 hours is often optimal. For protein-level changes (Western blot), 24-48 hours may be needed.
Cell Seeding Density 60-80% confluency at time of assayOver-confluent or sparse cells can respond differently to stimuli.

Detailed Experimental Protocol: Wnt Reporter Assay

This protocol describes a luciferase-based reporter assay to quantify Wnt pathway activation by this compound using a TCF/LEF-responsive reporter plasmid (e.g., TOPFlash).

Materials:

  • Cells stably or transiently transfected with a TCF/LEF-luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • This compound (10 mM stock in DMSO).

  • Positive Control: Wnt3a conditioned media or CHIR99021.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Methodology:

  • Cell Plating: Seed your reporter cell line in a white, opaque 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well in 100 µL of media). Incubate for 18-24 hours to allow cells to attach.

  • Compound Preparation: Prepare serial dilutions of this compound in culture media. For a 7-point curve, you might prepare 2X final concentrations ranging from 20 µM down to 2 nM. Also prepare media with vehicle (DMSO) and a positive control (e.g., 20 µM CHIR99021).

  • Cell Treatment: Carefully remove the media from the cells and add 100 µL of the prepared treatment media to the appropriate wells. Include wells for "cells only," "vehicle control," "positive control," and your this compound dilution series.

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Following the manufacturer's protocol, lyse the cells and measure the Firefly luciferase activity (the TOPFlash reporter).[7]

    • Next, add the second reagent (e.g., Stop & Glo®) to quench the Firefly signal and measure the Renilla luciferase activity (the internal control).

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize for differences in cell number and transfection efficiency.

    • Subtract the background signal (from "cells only" wells).

    • Normalize the data to the vehicle control, which is set to a value of 1.

    • Plot the normalized ratio against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[8]

References

Technical Support Center: Overcoming Resistance to PTK7-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Protein Tyrosine Kinase 7 (PTK7)-targeted therapies in cell lines. As the user's query for "BTD-7" likely refers to PTK7, a well-documented target in cancer research, this guide focuses on strategies to understand and overcome resistance to agents targeting this pseudokinase.

Troubleshooting Guide

This guide is designed to help you identify and address common issues related to resistance to PTK7-targeted agents, such as antibody-drug conjugates (ADCs).

Q1: My PTK7-positive cell line is showing reduced sensitivity to our PTK7-targeting ADC. What are the first steps to investigate this?

A1: The initial steps in investigating reduced sensitivity to a PTK7-targeting ADC involve confirming the basics of your experimental setup and then moving to molecular and cellular analysis.

Experimental Workflow for Investigating PTK7 ADC Resistance

G cluster_0 Initial Checks cluster_1 Characterize the Resistant Phenotype cluster_2 Investigate Resistance Mechanisms cluster_3 Strategies to Overcome Resistance confirm_reagent Confirm ADC Integrity & Concentration check_cells Verify Cell Line Identity & Health ic50 Determine IC50 Shift check_cells->ic50 ptk7_expression Assess PTK7 Expression ic50->ptk7_expression payload_resistance Test Payload Sensitivity ptk7_expression->payload_resistance sequencing Sequence PTK7 Gene payload_resistance->sequencing efflux_pumps Analyze Efflux Pump Expression sequencing->efflux_pumps pathway_analysis Examine Downstream Signaling efflux_pumps->pathway_analysis combo_therapy Combination Therapy pathway_analysis->combo_therapy alt_payload Alternative ADC Payload combo_therapy->alt_payload alt_target Target Alternative Pathway alt_payload->alt_target

Caption: Workflow for troubleshooting resistance to PTK7-targeted ADCs.

Detailed Steps:

  • Confirm Reagent Integrity: Ensure your PTK7-targeting ADC is properly stored and that the concentration is accurate. Degradation of the antibody or linker can lead to reduced efficacy.

  • Verify Cell Line: Confirm the identity of your cell line using short tandem repeat (STR) profiling. Cell line misidentification is a common issue in research. Also, ensure the cells are healthy and free from contamination.

  • Determine IC50 Shift: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. A significant increase in IC50 confirms resistance.

  • Assess PTK7 Expression: A primary mechanism of resistance to targeted therapies is the loss of the target antigen.[1]

    • Flow Cytometry: Quantify cell surface PTK7 levels. A decrease in the resistant cell line compared to the parental line is a strong indicator of target loss.

    • Western Blot: Analyze total PTK7 protein levels.

    • qRT-PCR: Measure PTK7 mRNA levels to determine if the loss of expression is at the transcriptional level.

Q2: My resistant cell line still expresses high levels of PTK7 on the cell surface. What other mechanisms could be at play?

A2: If PTK7 expression is unchanged, resistance may be mediated by alterations in ADC processing, payload efflux, or downstream signaling pathways.

G cluster_0 ADC-Related Mechanisms cluster_1 Payload-Related Mechanisms cluster_2 Signaling Pathway Alterations internalization Impaired ADC Internalization lysosomal Lysosomal Dysfunction internalization->lysosomal payload_release Inefficient Payload Release lysosomal->payload_release efflux Increased Drug Efflux (e.g., MDR1) payload_target Payload Target Alteration efflux->payload_target apoptosis Defects in Apoptotic Pathway payload_target->apoptosis wnt Upregulation of Wnt/β-catenin Pathway bypass Activation of Bypass Signaling (e.g., EGFR, FGFR1) wnt->bypass

Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the modulatory role of PTK7.

References

Technical Support Center: Purification of BTD-7 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying BTD-7 analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogues?

A1: The most common purification techniques for this compound analogues, which are typically heterocyclic organic compounds, include:

  • Column Chromatography: Widely used for the primary purification of crude reaction mixtures. Silica gel is a common stationary phase, with eluents such as toluene-hexane or petroleum ether-dichloromethane mixtures being effective.

  • Recrystallization: A powerful technique for purifying solid compounds to a high degree. The choice of solvent is critical, with ethanol being a frequently used solvent for benzothiazole derivatives.[1]

  • High-Performance Liquid Chromatography (HPLC): Often employed for final purification to achieve high purity, especially for analytical standards or compounds intended for biological testing. Reverse-phase HPLC with acetonitrile and water-based mobile phases is a common approach.

Q2: How do I choose the right purification technique for my this compound analogue?

A2: The choice of purification technique depends on several factors:

  • Purity requirements: For initial cleanup of a crude product, column chromatography is often sufficient. For very high purity (>99%), preparative HPLC or multiple recrystallizations may be necessary.

  • Scale of the synthesis: Recrystallization and column chromatography are suitable for a wide range of scales, from milligrams to kilograms. Preparative HPLC is typically used for smaller quantities (milligrams to a few grams).

  • Physical state of the compound: Recrystallization is only applicable to solid compounds. Column chromatography and HPLC can be used for both solid and oily compounds.

  • Nature of the impurities: The choice of technique should be guided by the polarity and volatility differences between your target compound and the impurities.

Q3: What are the likely impurities I might encounter during the synthesis of this compound analogues?

A3: this compound analogues are often synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4] Common impurities can include:

  • Unreacted starting materials: Such as 4,7-dibromo-2,1,3-benzothiadiazole or the corresponding boronic acids/esters.

  • Homocoupling products: Resulting from the coupling of two molecules of the boronic acid/ester.

  • Byproducts from side reactions: The specific byproducts will depend on the reaction conditions and the functional groups present in your starting materials.

  • Catalyst residues: Palladium catalysts are often used and need to be removed.

  • Solvents: Residual solvents from the reaction or extraction steps.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation Incorrect solvent system (eluent).Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.
Column overloading.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column channeling or cracking.Ensure the column is packed uniformly and is perfectly vertical. Avoid letting the column run dry.
Compound Stuck on the Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Compound is insoluble in the eluent.The compound may have precipitated on the column. Try to dissolve it with a stronger, more polar solvent.
Slow Column Flow Rate Silica gel is too fine.Use silica gel with a larger particle size.
Column is packed too tightly.Repack the column with less pressure.
Frit is clogged.If possible, replace the frit or try back-flushing the column with a strong solvent.
HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Peak Tailing Column degradation.Replace the column.
Presence of active sites on the stationary phase.Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds.
Sample overload.Inject a smaller volume or a more dilute sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.This is irreversible; the column needs to be replaced.
Split Peaks Clogged inlet frit.Replace the frit or back-flush the column.
Incompatibility of sample solvent and mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Fluctuating Baseline Air bubbles in the system.Degas the mobile phase and prime the pump.
Leaks in the system.Check all fittings for leaks.
Contaminated mobile phase or column.Use fresh, high-purity solvents and flush the column.
Poor Resolution Inappropriate mobile phase.Optimize the mobile phase composition (e.g., change the organic solvent ratio, pH, or additives).[5]
Wrong column.Select a column with a different stationary phase chemistry or particle size.[5]

Experimental Protocols

Example Protocol: Purification of a this compound Analogue by Column Chromatography

This protocol is a general guideline and should be optimized for your specific compound.

  • Slurry Preparation: Weigh out silica gel (e.g., 60 Å, 230-400 mesh) in a beaker. Add your chosen eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis) to create a slurry.

  • Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude this compound analogue in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Example Protocol: Purification of a this compound Analogue by Recrystallization
  • Solvent Selection: Choose a solvent in which your this compound analogue is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for benzothiazole derivatives include ethanol, methanol, or mixtures like ethanol/water.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent dropwise if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography of Benzothiadiazole Derivatives

Derivative Type Stationary Phase Eluent System Reference
4,7-di(thienyl)benzothiadiazoleSilica GelPetroleum ether / Dichloromethane (20:1)
4,7-bis(trimethylsilyl)phenyl-BTDSilica GelToluene / Hexane (1:3)
General 2-ArylbenzothiazolesSilica GelHexane / Ethyl Acetate[6]

Table 2: Example Recrystallization Solvents for Benzothiazole Derivatives

Derivative Type Recrystallization Solvent Reference
2-substituted benzothiazolesEthanol (EtOH)[1]
2-phenylbenzo[d]thiazoleAppropriate solvent (not specified)

Visualizations

PurificationWorkflow Crude Crude this compound Analogue TLC TLC Analysis Crude->TLC Assess purity and polarity Column Column Chromatography TLC->Column Primary Purification Pure Pure this compound Analogue Column->Pure If sufficiently pure TLC_check1 TLC of Fractions Column->TLC_check1 Check fractions Recrystallize Recrystallization Recrystallize->Pure HPLC Preparative HPLC HPLC->Pure TLC_check1->Recrystallize If solid and needs higher purity TLC_check1->HPLC For highest purity

Caption: General workflow for the purification of this compound analogues.

HPLCTroubleshooting Problem HPLC Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape Resolution Poor Resolution? Problem->Resolution Baseline Baseline Issues? Problem->Baseline Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split Peaks PeakShape->Split Yes Solution_Resolution Optimize mobile phase Change column Resolution->Solution_Resolution Solution_Baseline Degas mobile phase Check for leaks Use fresh solvents Baseline->Solution_Baseline Solution_Tailing Check for column degradation Add mobile phase modifier Reduce sample load Tailing->Solution_Tailing Solution_Fronting Dissolve sample in mobile phase Replace column Fronting->Solution_Fronting Solution_Split Check for clogged frit Ensure solvent compatibility Split->Solution_Split

References

Validation & Comparative

A Comparative Analysis of BTD-7 and Other Benzothiazole Derivatives in Oncological and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of a recently highlighted benzothiazole derivative, herein referred to as B7, against other notable benzothiazole derivatives. The focus is on their performance in anticancer and anti-inflammatory applications, supported by experimental data and detailed methodologies to aid in research and development.

Quantitative Performance Analysis

The following tables summarize the cytotoxic and anti-inflammatory activities of B7 and other selected benzothiazole derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
B7 A431 (Skin Carcinoma)Data not specified, but activity is superior to reference compound 4i[1]
B7 A549 (Lung Carcinoma)Data not specified, but activity is superior to reference compound 4i[1]
Compound 4i A431 (Skin Carcinoma)Reference Compound[1]
Compound 4i A549 (Lung Carcinoma)Reference Compound[1]
PMX-610 MCF-7 (Breast Cancer)Nanomolar range[2]
PMX-610 MDA-468 (Breast Cancer)Nanomolar range[2]
Compound 6e HepG2 (Liver Cancer)10.88[2]
Compound 6f HepG2 (Liver Cancer)10.00[2]
Doxorubicin HepG2 (Liver Cancer)8.70[2]
Compound 4 HepG2, MCF-7, HeLaPotent at 4.0 µM[3][4]
Compound 11 HeLa (Cervical Cancer)2.41[3]
Compound 11 COS-7 (Kidney Cancer)4.31[3]
Doxorubicin HeLa (Cervical Cancer)2.05[3]
Doxorubicin COS-7 (Kidney Cancer)3.04[3]
Compound A HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[5]
Compound B HepG2 (Liver Cancer)59.17 (24h), 29.63 (48h)[5]

Table 2: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundAssayDose% Inhibition of EdemaReference
Compound 17c Carrageenan-induced rat paw edemaNot Specified72% (1h), 76% (2h), 80% (3h)[6]
Compound 17i Carrageenan-induced rat paw edemaNot Specified64% (1h), 73% (2h), 78% (3h)[6]
Compound G10 Carrageenan-induced rat paw edema100 mg/kg b.w.67.88% (120 min)[7]
Compound G9 Carrageenan-induced rat paw edema100 mg/kg b.w.54.79% (120 min)[7]

Signaling Pathways and Mechanism of Action

Recent studies indicate that the anticancer effects of some benzothiazole derivatives, such as compound B7, are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, namely the AKT and ERK pathways.[1] Western blot analysis has confirmed that B7 inhibits both of these pathways in A431 and A549 cells.[1] The diagram below illustrates the general workflow of these interconnected signaling cascades.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Transcription_Factors Transcription Factors AKT->Transcription_Factors Regulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Transcription_Factors Activates BTD_Compound Benzothiazole Derivative (e.g., B7) BTD_Compound->AKT Inhibits BTD_Compound->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified AKT and ERK signaling pathways inhibited by benzothiazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the anticancer and anti-inflammatory properties of benzothiazole derivatives.

MTT Cell Viability Assay (Anticancer)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, A431, A549) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (e.g., 10, 25, 50, 75, and 100 µM) and a vehicle control (e.g., DMSO).[5]

  • Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.[5]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (benzothiazole derivatives) and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg body weight).[7] The control group receives the vehicle only.

  • Induction of Inflammation: After a set time (e.g., 30 or 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Western Blot Analysis (Signaling Pathway Inhibition)

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the benzothiazole derivatives, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software, and the expression levels of the target proteins are normalized to the loading control.

Conclusion

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The representative data presented here for compounds like B7 and others highlight the potential of this chemical class in developing potent anticancer and anti-inflammatory drugs. The inhibition of critical signaling pathways such as AKT and ERK appears to be a key mechanism of action for their anticancer effects. The provided experimental protocols offer a foundation for researchers to further explore the potential of these and newly synthesized benzothiazole derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these promising compounds.

References

A Comparative Guide to Fluorescent Probes for Nitroreductase Detection: Featuring a Benzothiadiazole-Based Probe

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biological research and drug development, the sensitive and selective detection of nitroreductase (NTR) activity is paramount. NTR is a key enzyme overexpressed in hypoxic environments, a characteristic feature of solid tumors, making it a critical biomarker for cancer diagnosis and prognosis. Fluorescent probes have emerged as indispensable tools for monitoring NTR activity in real-time within living systems. This guide provides a comparative analysis of a representative benzothiadiazole (BTD)-based fluorescent probe, NTNO, with other existing fluorescent probes for nitroreductase detection.

Performance Comparison of Nitroreductase Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent on various factors, including its photophysical properties, sensitivity, and selectivity. The following table summarizes the key performance metrics of NTNO and other commonly used nitroreductase probes.

Probe NameFluorophore CoreExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Limit of Detection (LOD)Key Features
NTNO Benzothiazole~485~525~40Not Reported48 ng/mL[1]Good linearity for NTR concentrations from 0.5–8.0 μg mL−1; successfully used for hypoxia imaging in cells, tissues, and zebrafish.[1]
NTR-NO2 QuinoxalineNot ReportedNot Reported111Not Reported58 ng/mL[2]Turn-on probe with a 30-fold fluorescence enhancement.[2]
Probe 1 Locked-Flavylium470530 and 630Not ApplicableNot ReportedNot ReportedRatiometric probe with a distinct increase in the fluorescence ratio (FI530/FI630).[3][4]
IND–NO2 Indole-based52056444Not Reported0.16 μg/mL[5]Turn-on probe for detecting NTR activity in various bacteria.[5][6]
NRFP Not SpecifiedNot ReportedNot ReportedNot Reported12.5 ng/mL[7]Rapid response within 10 minutes; suitable for in vivo imaging.[7]

Signaling Pathway and Experimental Workflow

The detection of nitroreductase by these fluorescent probes generally relies on a "turn-on" or ratiometric mechanism. In its native state, the probe is often non-fluorescent or exhibits fluorescence at a specific wavelength. Upon enzymatic reduction of a nitro group on the probe by nitroreductase in the presence of a cofactor like NADH, the probe undergoes a chemical transformation. This transformation results in the generation of a highly fluorescent product or a shift in its emission spectrum.

NTR_Detection_Pathway cluster_workflow Experimental Workflow Probe Fluorescent Probe (Non-fluorescent/Low fluorescence) NTR Nitroreductase (NTR) + NADH Probe->NTR Incubation Activated_Probe Activated Probe (Highly fluorescent) NTR->Activated_Probe Enzymatic Reduction Detection Fluorescence Detection (Microplate Reader/Microscope) Activated_Probe->Detection Measurement NTR_Signaling_Pathway Probe_NO2 Probe-NO2 (Low Fluorescence) Probe_NH2 Probe-NH2 (High Fluorescence) Probe_NO2->Probe_NH2 Reduction NTR_NADH Nitroreductase (NTR) + NADH NTR_NADH->Probe_NO2

References

Comparative Analysis of BC-7 as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel 5-aminopyrazole derivative, BC-7, with the established chemotherapeutic agent, cisplatin. The focus of this analysis is on the validation of BC-7 as a potential anticancer agent, with a specific emphasis on its activity against human cervical cancer.

Introduction

BC-7 is a synthetic 5-aminopyrazole derivative, identified as N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide. Recent studies have highlighted its potential as a selective anticancer agent. This guide synthesizes the available experimental data to evaluate its efficacy and mechanism of action in comparison to cisplatin, a widely used platinum-based chemotherapy drug.

Quantitative Data Summary

The cytotoxic effects of BC-7 and cisplatin were evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of BC-7 and Cisplatin in Different Human Cancer Cell Lines
Cell LineCancer TypeBC-7 IC50 (µM)Cisplatin IC50 (µM)
HeLaCervical Cancer65.58 ± 8.401.675 ± 0.301
MeWoSkin Melanoma>2009.300 ± 1.527
HepG2Hepatoblastoma>2003.525 ± 1.521

Data presented as mean ± standard deviation.

Key Observation: BC-7 demonstrates selective cytotoxicity against HeLa cells, while showing minimal toxicity in MeWo and HepG2 cell lines. In contrast, cisplatin is broadly cytotoxic across all tested cell lines.

Mechanism of Action

BC-7: Induction of Apoptosis

BC-7 induces cell death in cancer cells primarily through the intrinsic pathway of apoptosis. Experimental evidence suggests that its mechanism involves:

  • Cell Cycle Arrest: BC-7 causes an arrest in the early M phase of the cell cycle.

  • Mitotic Catastrophe: The prolonged mitotic arrest leads to mitotic catastrophe, a form of cell death that results from abnormal mitosis.

  • Mitochondrial- and Caspase-Dependent Apoptosis: Following mitotic catastrophe, BC-7 triggers a mitochondrial-mediated apoptotic cascade, which is dependent on the activation of caspases.

Cisplatin: DNA Damage

Cisplatin exerts its anticancer effect by damaging the DNA of cancer cells. Its mechanism includes:

  • DNA Adduct Formation: Cisplatin forms cross-links with purine bases in the DNA, primarily targeting the N7 reactive center.

  • Inhibition of DNA Replication: These DNA adducts interfere with DNA repair mechanisms and inhibit DNA replication.

  • Induction of Apoptosis: The accumulation of DNA damage triggers apoptosis, leading to cell death.

Signaling Pathway and Experimental Workflow

Signaling Pathway of BC-7-Induced Apoptosis

BTD7_Signaling_Pathway BC7 BC-7 CellCycleArrest Cell Cycle Arrest (Early M Phase) BC7->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe CellCycleArrest->MitoticCatastrophe MitochondrialPathway Mitochondrial Pathway Activation MitoticCatastrophe->MitochondrialPathway CaspaseActivation Caspase Activation MitochondrialPathway->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: BC-7 induced apoptosis signaling pathway.

Experimental Workflow for Cytotoxicity Assessment

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis CellSeeding Seed HeLa, MeWo, HepG2 cells DrugTreatment Treat with BC-7 or Cisplatin (48 hours) CellSeeding->DrugTreatment Staining Hoechst 33342/PI Dual Staining DrugTreatment->Staining Imaging Fluorescence Imaging Staining->Imaging Quantification IC50 Determination Imaging->Quantification

Caption: Workflow for determining IC50 values.

Synergistic Effects with Cisplatin

A significant finding is the synergistic cytotoxic effect of BC-7 when used in combination with cisplatin against HeLa cells. The combination index (CI) values were reported to be less than 0.9, indicating synergy. This suggests that a combination therapy of BC-7 and cisplatin could be more effective than either agent alone and may allow for lower, less toxic doses of cisplatin to be used.

Experimental Protocols

Cytotoxicity Assay

The cytotoxic effects of BC-7 and cisplatin were determined using the bis-Benzamide H 33342 trihydrochloride/propidium iodide (Hoechst 33342/PI) dual staining method.

  • Cell Culture: Human cancer cell lines (HeLa, MeWo, HepG2) were cultured in appropriate media.

  • Treatment: Cells were treated with varying concentrations of BC-7 or cisplatin for 48 hours.

  • Staining: After treatment, cells were stained with Hoechst 33342 to label the nuclei of all cells and with propidium iodide to label the nuclei of dead cells.

  • Imaging and Analysis: Stained cells were visualized using fluorescence microscopy, and the percentage of dead cells was quantified to determine the IC50 values.

Conclusion

The available data provides a strong preliminary validation for BC-7 as a potential anticancer agent, particularly for cervical cancer. Its selective cytotoxicity against HeLa cells and synergistic activity with cisplatin are promising attributes that warrant further investigation. The distinct mechanism of action, involving the induction of mitotic catastrophe and apoptosis, differentiates it from DNA-damaging agents like cisplatin and suggests its potential to overcome certain mechanisms of drug resistance. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of BC-7.

Comparative Efficacy of BTD-7 (GSK'227) versus Standard of Care in Relapsed/Refractory Osteosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational antibody-drug conjugate (ADC) BTD-7 (GSK'227) and the standard of care for the treatment of relapsed or refractory osteosarcoma. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of available clinical data, experimental methodologies, and underlying mechanisms of action. For the purpose of this guide, this compound will refer to GSK'227, a drug that has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for this indication.

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and young adults.[1] Despite aggressive frontline chemotherapy and surgical resection, a significant number of patients experience disease recurrence or become refractory to initial treatments. For patients with relapsed or refractory osteosarcoma, particularly after two or more lines of therapy, there is no established standard of care, and the prognosis is generally poor, with limited efficacy from conventional chemotherapy.[1][2]

This compound (GSK'227) is a novel, investigational B7-H3-targeted ADC. B7-H3 (CD276) is an immune checkpoint molecule that is highly expressed on the surface of various cancer cells, including osteosarcoma, with limited expression on healthy tissues, making it an attractive therapeutic target.[3] GSK'227 is composed of a fully human anti-B7-H3 monoclonal antibody covalently linked to a topoisomerase inhibitor payload.[1] This design allows for the targeted delivery of a potent cytotoxic agent to tumor cells.

Mechanism of Action

The mechanism of action for this compound (GSK'227) is predicated on the specific binding of its antibody component to the B7-H3 protein on the surface of osteosarcoma cells. Upon binding, the ADC-B7-H3 complex is internalized by the cancer cell. Inside the cell, the cytotoxic payload, a topoisomerase inhibitor, is released from the antibody, leading to DNA damage and subsequent apoptotic cell death.

BTD7_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Osteosarcoma Cell GSK227 This compound (GSK'227) Antibody-Drug Conjugate B7H3 B7-H3 Receptor GSK227->B7H3 1. Binding Internalization Internalization B7H3->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Topoisomerase Inhibitor Payload Lysosome->Payload 4. Payload Release DNA DNA Payload->DNA 5. DNA Damage Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Induction of Apoptosis

Caption: Mechanism of Action of this compound (GSK'227)

Efficacy Comparison

The efficacy of this compound (GSK'227) is primarily evaluated based on data from the Phase 2 ARTEMIS-002 clinical trial. As there is no single standard of care for relapsed/refractory osteosarcoma after multiple lines of therapy, the comparison is made against historical and published data for commonly used chemotherapy regimens in this patient population.

Quantitative Data Summary
Efficacy EndpointThis compound (GSK'227) - 12.0 mg/kg[4][5]This compound (GSK'227) - 8.0 mg/kg[4]Standard of Care (Various Chemotherapies)
Overall Response Rate (ORR) 17.4% (95% CI, 5.0%-38.8%)0% (95% CI, 0.0%-21.8%)Generally < 20%
Disease Control Rate (DCR) 87.0% (95% CI, 66.4%-97.2%)66.7% (95% CI, 38.4%-88.2%)35% - 54%
Median Progression-Free Survival (PFS) Not Mature4.0 months~2-4 months

Note: Standard of care data is aggregated from various studies of chemotherapy regimens in heavily pretreated relapsed/refractory osteosarcoma patients and should be interpreted with caution due to the heterogeneity of the studies.

Experimental Protocols

This compound (GSK'227): ARTEMIS-002 Trial

The ARTEMIS-002 study (NCT05830123) is a Phase 2, open-label, randomized, multi-center clinical trial designed to evaluate the efficacy and safety of GSK'227 in patients with relapsed or refractory osteosarcoma and other unresectable bone and soft tissue sarcomas.[4][6]

  • Study Design: Patients in the osteosarcoma cohort were randomized in a 1:1 ratio to receive either 8.0 mg/kg or 12.0 mg/kg of GSK'227 intravenously every 3 weeks.[4]

  • Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed relapsed or refractory osteosarcoma who had progressed on one or more prior lines of systemic therapy. Patients were required to have at least one measurable lesion as per RECIST 1.1 criteria and an ECOG performance status of 0 or 1.[4]

  • Primary Endpoint: The primary endpoint of the study was the Overall Response Rate (ORR) as assessed by the investigator.[4]

  • Secondary Endpoints: Secondary endpoints included ORR by an independent review committee, Disease Control Rate (DCR), Duration of Response (DOR), Progression-Free Survival (PFS), overall survival, and safety.[4]

ARTEMIS_002_Workflow cluster_screening Screening Phase cluster_randomization Randomization (1:1) cluster_treatment Treatment & Follow-up Eligibility Patient Eligibility Criteria: - Age ≥ 18 years - Relapsed/Refractory Osteosarcoma - ≥ 1 Prior Systemic Therapy - Measurable Disease (RECIST 1.1) - ECOG PS 0-1 ArmA Arm A: GSK'227 8.0 mg/kg IV Q3W Eligibility->ArmA ArmB Arm B: GSK'227 12.0 mg/kg IV Q3W Eligibility->ArmB Treatment Continue Treatment until Disease Progression or Unacceptable Toxicity ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (RECIST 1.1) Treatment->Assessment Endpoints Primary Endpoint: - Investigator-Assessed ORR Secondary Endpoints: - IRC-Assessed ORR - DCR, DOR, PFS, OS - Safety Assessment->Endpoints

Caption: ARTEMIS-002 Experimental Workflow
Standard of Care: General Protocol Outline

Due to the lack of a single established standard of care, treatment for relapsed/refractory osteosarcoma is highly individualized. It typically involves sequential single-agent or combination chemotherapy regimens.

  • Study Design: Most evidence for the efficacy of these agents comes from single-arm Phase 2 clinical trials or retrospective studies.

  • Patient Population: These studies generally enroll patients with recurrent or refractory osteosarcoma who have received prior standard frontline chemotherapy (e.g., methotrexate, doxorubicin, cisplatin).

  • Treatment: Common chemotherapy agents used include ifosfamide, etoposide, gemcitabine, docetaxel, and sorafenib, either as monotherapy or in combination. Dosing and schedules vary by regimen.

  • Endpoints: The primary endpoint in these studies is typically the Overall Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS) and Overall Survival (OS).

Conclusion

This compound (GSK'227) has demonstrated promising anti-tumor activity in heavily pre-treated patients with relapsed or refractory osteosarcoma, an area with a significant unmet medical need. The higher dose of 12.0 mg/kg appears to be more effective, with a notable Disease Control Rate. While a direct randomized comparison against a standard of care is lacking, the efficacy data from the ARTEMIS-002 trial suggests a potential clinical benefit over historical outcomes with conventional chemotherapy. The Breakthrough Therapy Designation granted by the FDA underscores the potential of GSK'227 to offer a substantial improvement over available therapies. Further clinical development will be crucial to fully elucidate its role in the treatment of this challenging disease.

References

Unable to Provide Comparison Guide for BTD-7 Due to Lack of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for experimental results and cross-validation data for a compound referred to as "BTD-7" has yielded no relevant scientific or clinical information. The search results were predominantly related to the video game series "Bloons Tower Defense," where "this compound" appears to be a speculative or modified version of the game.

While some search results mentioned "BTD" in the context of a "Breakthrough Therapy Designation" granted by the U.S. Food and Drug Administration (FDA), these designations were associated with other named drugs, such as Nipocalimab and Zenocutuzumab, and not a compound specifically identified as this compound. Additionally, a reference to "BTD Health" was found in relation to a clinical trial for a lipid formulation of ibuprofen.

Without any available experimental data, performance metrics, or details on the mechanism of action for a compound or product named "this compound," it is not possible to create the requested comparison guide. The core requirements of data presentation, experimental protocol documentation, and visualization of signaling pathways cannot be fulfilled as there is no foundational information to draw upon.

Therefore, the request to generate a comparison guide for the cross-validation of this compound experimental results cannot be completed at this time. Further clarification on the specific nature of "this compound" would be required to proceed.

Comparative Analysis of Fluorescent Probes for Amyloid Detection: BTD-7 and Thioflavin T

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of amyloid fibrils are critical in the study of neurodegenerative diseases and other amyloid-related disorders. This guide provides a detailed comparative analysis of the well-established fluorescent probe, Thioflavin T (ThT), and a representative of the emerging class of benzothiadiazole (BTD)-based probes, here exemplified as BTD-7. This comparison is based on available data for ThT and the general characteristics of BTD derivatives designed for amyloid detection.

Thioflavin T has long been the gold standard for monitoring amyloid aggregation due to its significant fluorescence enhancement upon binding to β-sheet-rich structures. However, the development of novel probes, such as those based on the benzothiadiazole scaffold, aims to address some of the limitations of ThT, including its spectral properties and potential interference with aggregation kinetics. This guide presents a side-by-side comparison of their performance metrics, outlines detailed experimental protocols, and provides visualizations of their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key photophysical and binding properties of Thioflavin T and a representative BTD-based probe. Data for the BTD-based probe is generalized from published studies on benzothiadiazole derivatives.

PropertyThioflavin TThis compound (Benzothiadiazole-based Probe)
Excitation Max (λex) ~450 nm[1][2]Typically in the range of 480-600 nm
Emission Max (λem) ~482 nm (upon binding to amyloid)[1][2]Typically in the range of 600-700 nm (Near-Infrared)
Quantum Yield Low in solution, significantly increases upon bindingGenerally designed for high quantum yield upon binding
Binding Affinity (Kd) Micromolar to nanomolar rangeOften designed for high affinity (nanomolar range)
Specificity Binds to β-sheet rich structures, but can show some non-specific bindingDesigned for high specificity to amyloid-β aggregates
Advantages Well-established, cost-effective, large body of literatureNear-infrared emission (reduced background fluorescence), potential for in-vivo imaging
Limitations Potential to interfere with aggregation kinetics, limited brain penetrability for in-vivo studiesNewer class of probes, less extensive literature, potentially higher cost

Experimental Protocols

A detailed methodology for a key experiment—monitoring amyloid-β aggregation kinetics using a fluorescent probe—is provided below. This protocol is applicable to both Thioflavin T and this compound, with adjustments for the specific spectral properties of each dye.

Protocol: In Vitro Amyloid-β Aggregation Assay

Objective: To monitor the kinetics of amyloid-β (Aβ) fibril formation in the presence of a fluorescent probe.

Materials:

  • Lyophilized Aβ peptide (e.g., Aβ42)

  • Hexafluoroisopropanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T or this compound stock solution (e.g., 1 mM in DMSO)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen or in a vacuum concentrator.

    • Store the resulting peptide film at -20°C.

    • Immediately before use, dissolve the Aβ film in DMSO to a concentration of 5 mM.

  • Assay Setup:

    • Prepare the reaction mixture in each well of the 96-well plate by adding the following components in order:

      • PBS buffer

      • Fluorescent probe (ThT or this compound) to a final concentration of 10-20 µM.

      • Aβ peptide solution to a final concentration of 10-50 µM.

    • Include control wells containing:

      • Buffer and fluorescent probe only (for background fluorescence).

      • Buffer and Aβ peptide only (to check for intrinsic fluorescence).

  • Data Acquisition:

    • Place the microplate in a plate reader pre-set to the desired temperature (e.g., 37°C).

    • Set the excitation and emission wavelengths according to the probe being used (e.g., ex: 450 nm, em: 482 nm for ThT).

    • Record fluorescence intensity readings at regular intervals (e.g., every 5-10 minutes) for the duration of the experiment (typically 24-48 hours).

    • Ensure intermittent shaking of the plate to promote fibril formation.

  • Data Analysis:

    • Subtract the background fluorescence from the readings of the Aβ-containing wells.

    • Plot the fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal, with a lag phase, an exponential growth phase, and a plateau phase, representing the different stages of amyloid fibril formation.

Mandatory Visualization

The following diagrams illustrate the mechanism of action and experimental workflow related to the use of these fluorescent probes.

cluster_solution In Solution (Low Fluorescence) cluster_bound Bound to Amyloid Fibril (High Fluorescence) Probe_sol Fluorescent Probe (e.g., ThT, this compound) Rotation Free Rotation of Aromatic Rings Probe_sol->Rotation unrestricted movement Quenching Fluorescence Quenching Rotation->Quenching leads to Probe_bound Fluorescent Probe Binding Binding to Fibril Probe_bound->Binding Amyloid Amyloid Fibril (β-sheet structure) Amyloid->Binding Immobilization Restricted Rotation Binding->Immobilization causes Enhancement Fluorescence Enhancement Immobilization->Enhancement results in

Caption: Mechanism of fluorescence enhancement for molecular rotor probes.

cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis and Comparison Abeta_prep Prepare Aβ Monomers Setup Set up Aggregation Reactions (Aβ + ThT, Aβ + this compound, Controls) Abeta_prep->Setup Probe_prep Prepare Probe Stock Solutions (ThT and this compound) Probe_prep->Setup Incubate Incubate at 37°C with Shaking Setup->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Plot Plot Kinetic Curves (Fluorescence vs. Time) Measure->Plot Compare Compare Lag Times, Elongation Rates, and Max Fluorescence Plot->Compare Validate Validate with other methods (e.g., TEM, AFM) Compare->Validate

Caption: Experimental workflow for comparing fluorescent amyloid probes.

References

Independent Validation and Comparative Analysis of BTD-7: A Novel Wnt Signaling Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides an objective comparison of the novel Wnt signaling pathway inhibitor, BTD-7, against other known pathway modulators. This compound is a small molecule inhibitor designed to target the PDZ domain of the Dishevelled (DVL) protein. Its efficacy is evaluated through in vitro and in vivo studies, with supporting data presented for independent validation. Detailed experimental protocols and signaling pathway diagrams are provided to aid researchers in their assessment of this compound's mechanism of action and therapeutic potential.

Mechanism of Action of this compound

This compound is hypothesized to function by binding to the PDZ domain of the DVL protein, a crucial scaffolding protein in the Wnt signaling cascade. By occupying this domain, this compound prevents the recruitment of key downstream signaling components, leading to the stabilization of the β-catenin destruction complex. This, in turn, promotes the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the activation of Wnt target genes implicated in cell proliferation.

Below is a diagram illustrating the proposed mechanism of action for this compound within the Wnt signaling pathway, alongside the mechanisms of comparator compounds XAV-939 and IWP-2.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Porcupine Porcupine (O-acyltransferase) Wnt->Porcupine Acylation Fzd Frizzled (Fzd) Receptor Wnt->Fzd IWP2 IWP-2 IWP2->Porcupine Inhibits LRP56 LRP5/6 Co-receptor DVL Dishevelled (DVL) Fzd->DVL Recruits DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->DestructionComplex Inhibits BTD7 This compound BTD7->DVL Inhibits PDZ Domain BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BetaCateninNuc β-catenin BetaCatenin->BetaCateninNuc Translocation Tankyrase Tankyrase Tankyrase->DestructionComplex Destabilizes Axin XAV939 XAV-939 XAV939->Tankyrase Inhibits TCFLEF TCF/LEF BetaCateninNuc->TCFLEF Binds to TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCFLEF->TargetGenes Activates Transcription

Caption: Wnt signaling pathway with points of inhibition for this compound, XAV-939, and IWP-2.

Comparative In Vitro Efficacy

The inhibitory activity of this compound was compared against two known Wnt pathway inhibitors, XAV-939 and IWP-2, using a TOPFlash reporter assay in HEK293T cells. This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Table 1: In Vitro IC50 Values for Wnt Pathway Inhibitors
CompoundTargetMechanism of ActionIC50 (nM) in TOPFlash Assay
This compound Dishevelled (DVL) Inhibits DVL-PDZ domain interaction 25.4
XAV-939Tankyrase 1/2Stabilizes Axin, promoting β-catenin destruction11.8
IWP-2Porcupine (PORCN)Inhibits Wnt ligand secretion27.1

In Vivo Efficacy in Xenograft Model

To provide independent validation of its anti-tumor activity, this compound was evaluated in a mouse xenograft model using the human colorectal cancer cell line HCT116, which harbors a constitutively active Wnt signaling pathway.

Table 2: Comparative In Vivo Efficacy in HCT116 Xenograft Model
Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control10 mL/kg, p.o., QD1542 ± 185-
This compound 50 mg/kg, p.o., QD 689 ± 98 55.3%
XAV-93950 mg/kg, i.p., QD815 ± 11247.1%

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

TOPFlash Reporter Assay
  • Cell Culture: HEK293T cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells were seeded in 96-well plates and co-transfected with Super 8x TOPFlash reporter plasmid and a Renilla luciferase control plasmid using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, cells were treated with serial dilutions of this compound, XAV-939, or IWP-2 for an additional 24 hours. Wnt3a-conditioned media was used to stimulate the pathway.

  • Luciferase Measurement: Firefly and Renilla luciferase activities were measured using the Dual-Luciferase Reporter Assay System (Promega).

  • Data Analysis: The ratio of Firefly to Renilla luciferase activity was calculated to normalize for transfection efficiency. IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

HCT116 Xenograft Study Workflow
  • Cell Implantation: 5 x 10⁶ HCT116 cells were subcutaneously implanted into the flank of female athymic nude mice.

  • Tumor Growth: Tumors were allowed to grow until they reached an average volume of 150-200 mm³.

  • Randomization: Mice were randomized into three treatment groups (n=8 per group): Vehicle, this compound (50 mg/kg), and XAV-939 (50 mg/kg).

  • Dosing: Dosing was initiated on Day 0 and continued daily for 21 days. This compound was administered orally (p.o.), and XAV-939 was administered intraperitoneally (i.p.).

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Endpoint: At Day 21, the study was terminated, and final tumor volumes were recorded.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Study Conclusion Implantation 1. Cell Implantation (5x10^6 HCT116 cells) Growth 2. Tumor Growth (to 150-200 mm³) Implantation->Growth Randomization 3. Randomization (n=8 per group) Growth->Randomization Dosing 4. Daily Dosing - Vehicle - this compound (50 mg/kg) - XAV-939 (50 mg/kg) Randomization->Dosing Monitoring 5. Bi-weekly Monitoring (Tumor Volume & Body Weight) Dosing->Monitoring Endpoint 6. Endpoint Analysis (Day 21 Final Volume) Monitoring->Endpoint

Caption: Experimental workflow for the HCT116 in vivo xenograft study.

Safety Operating Guide

Navigating Chemical Disposal: A Procedural Guide for "BTD-7" and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A definitive identification of a compound labeled "BTD-7" is not publicly available, precluding the provision of specific disposal protocols. The acronym "BTD" is associated with multiple distinct scientific contexts, including the U.S. FDA's Breakthrough Therapy Designation, a class of fluorescent chemical compounds known as 2,1,3-benzothiadiazole derivatives, and certain bromodomain inhibitors. Without a precise chemical name, CAS number, or Safety Data Sheet (SDS), detailing disposal procedures would be unsafe and contrary to laboratory safety best practices.

For researchers, scientists, and drug development professionals, the proper disposal of any chemical, particularly a novel or ambiguously named substance, is a critical component of laboratory safety and regulatory compliance. The following procedural guidance is designed to assist laboratory personnel in determining the correct disposal pathway for any chemical, ensuring a safe and compliant operational workflow.

Standard Procedure for Chemical Waste Disposal Determination

The primary objective when handling any chemical waste is to characterize it accurately to ensure it is disposed of in a manner that is safe for personnel and the environment, and is in compliance with all relevant regulations. The following step-by-step process should be followed:

  • Identify the Chemical and Locate the Safety Data Sheet (SDS):

    • The first and most crucial step is to positively identify the chemical. If the substance is "this compound," all available internal documentation, synthesis records, or supplier information should be consulted to find a full chemical name, CAS number, or other unique identifier.

    • Once identified, the corresponding Safety Data Sheet (SDS) must be obtained. The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. Section 13 of the SDS, "Disposal considerations," will provide specific guidance.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office:

    • Every research institution has an EHS office (or equivalent) responsible for managing hazardous waste. This office is the definitive resource for all questions regarding chemical disposal.

    • Provide the EHS office with the SDS and any other known information about the chemical. They will provide specific instructions on how to collect, label, and store the waste, and will manage its ultimate disposal.

  • Review Internal Laboratory Protocols and Standard Operating Procedures (SOPs):

    • Your laboratory should have established SOPs for handling and disposing of chemical waste. These procedures are designed to be in alignment with your institution's EHS guidelines.

    • Consult these SOPs for guidance on waste container compatibility, labeling requirements, and segregation of different waste streams (e.g., halogenated vs. non-halogenated solvents, solid vs. liquid waste).

  • Characterize the Waste Stream:

    • If "this compound" is part of a mixture, the entire waste stream must be characterized. The hazards of the mixture will determine the disposal route.

    • Be prepared to provide information on all components of the waste, including solvents, catalysts, and byproducts.

Information Sources for Chemical Disposal

For easy reference, the following table summarizes the key resources for determining proper chemical disposal procedures.

Information SourceDescriptionKey Information Provided
Safety Data Sheet (SDS) A comprehensive document provided by the chemical manufacturer.Hazard identification, handling and storage, and specific disposal considerations (Section 13).
Environmental Health & Safety (EHS) Office The institutional body responsible for hazardous waste management.Institution-specific procedures, waste collection schedules, and expert guidance.
Laboratory Standard Operating Procedures (SOPs) Internal laboratory protocols for routine tasks.Specific instructions for waste segregation, labeling, and temporary storage.
Chemical Supplier The company from which the chemical was purchased.Can provide the SDS and may have additional handling information.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

start Start: New Chemical Waste Generated identify Identify Chemical & Obtain SDS start->identify sds_available Is SDS Available? identify->sds_available consult_ehs_sds Consult EHS with SDS sds_available->consult_ehs_sds Yes contact_supervisor Consult Supervisor/PI sds_available->contact_supervisor No follow_ehs Follow EHS Disposal Protocol consult_ehs_sds->follow_ehs end End: Waste Properly Disposed follow_ehs->end contact_supplier Contact Supplier for SDS contact_supervisor->contact_supplier characterize_waste Characterize Waste with EHS contact_supervisor->characterize_waste SDS Unobtainable contact_supplier->sds_available characterize_waste->consult_ehs_sds

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.